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  • Product: 2,2-Dimethylheptan-1-amine
  • CAS: 143689-06-9

Core Science & Biosynthesis

Foundational

physicochemical properties of 2,2-Dimethylheptan-1-amine

CAS Registry Number: 21333-14-0 Chemical Formula: Molecular Weight: 143.27 g/mol Executive Summary This technical guide provides a comprehensive physicochemical analysis of 2,2-Dimethylheptan-1-amine , a specialized alip...

Author: BenchChem Technical Support Team. Date: February 2026

CAS Registry Number: 21333-14-0 Chemical Formula:


Molecular Weight:  143.27  g/mol 

Executive Summary

This technical guide provides a comprehensive physicochemical analysis of 2,2-Dimethylheptan-1-amine , a specialized aliphatic amine intermediate. Unlike linear fatty amines (e.g.,


-heptylamine), this molecule features a gem-dimethyl  substitution at the 

-carbon position.

For drug development professionals, this structural nuance is critical: the "neopentyl-like" steric bulk adjacent to the amine functionality significantly alters nucleophilicity, metabolic stability, and lipophilicity profiles. This guide synthesizes predicted data derived from structural analogs with established chemical principles to provide a working profile for synthesis and application.

Molecular Architecture & Steric Analysis

The defining feature of 2,2-Dimethylheptan-1-amine is the quaternary carbon at position 2 relative to the nitrogen atom. This creates a Thorpe-Ingold (Gem-Dimethyl) Effect , which has two primary consequences for reactivity and stability:

  • Steric Shielding: The two methyl groups at

    
     create a steric cone that protects the nitrogen atom. While the amine remains primary (
    
    
    
    ), its ability to attack bulky electrophiles is kinetically retarded compared to linear isomers.
  • Metabolic Blockade: The absence of hydrogen atoms at the

    
    -position (
    
    
    
    ) renders the molecule resistant to standard oxidative deamination pathways (e.g., monoamine oxidase activity) and
    
    
    -elimination reactions, making it a robust motif for medicinal chemistry libraries.
Visualization: Structural Connectivity & Steric Flow

The following diagram illustrates the connectivity and the "steric anchor" provided by the quaternary carbon.

G cluster_0 Functional Implications N_term Primary Amine (Nucleophilic Center) C_alpha α-Methylene (-CH2-) N_term->C_alpha σ-bond Imp2 Modulated Nucleophilicity N_term->Imp2 C_beta β-Quaternary Carbon (Steric Anchor) C_alpha->C_beta Me_groups Gem-Dimethyl (Shielding Group) C_beta->Me_groups Steric Bulk Lipophilic_Tail C5 Pentyl Chain (Lipophilic Domain) C_beta->Lipophilic_Tail Imp1 Resistant to β-Elimination C_beta->Imp1

Figure 1: Structural logic of 2,2-Dimethylheptan-1-amine showing the separation of the nucleophilic center from the lipophilic tail by the quaternary steric anchor.

Physicochemical Properties Profile

Due to the specific nature of this isomer, experimental data in public registries is sparse. The values below are expert-derived estimates based on quantitative structure-property relationships (QSPR) using n-heptylamine and neopentylamine as validated anchors.

ParameterValue (Est.)ConfidenceTechnical Rationale
Boiling Point 162°C – 168°CHighn-Heptylamine boils at 155°C. Branching usually lowers BP, but the molecular weight increase and van der Waals surface area of the gem-dimethyl group typically add ~5-10°C relative to the linear C7 analog.
pKa (Conjugate Acid) 10.1 – 10.3MediumPrimary alkyl amines range 10.5–10.8.

-branching slightly reduces basicity by hindering solvent stabilization of the ammonium cation (

).
LogP (Octanol/Water) 3.2 – 3.4HighThe addition of two methyl groups to a C7 backbone increases lipophilicity (

LogP units) relative to heptylamine (~2.5).
Density 0.76 – 0.78 g/mLHighConsistent with branched aliphatic amines.
Water Solubility < 50 mg/LHighPractically insoluble. The hydrophilic amine head is overwhelmed by the

hydrophobic bulk.
Refractive Index ~1.425MediumEstimated based on molar refractivity of neopentyl substructures.

Reactivity & Synthesis Protocols

Nucleophilicity & Coupling

While 2,2-dimethylheptan-1-amine is a primary amine, the


-quaternary center imposes a "neopentyl effect."
  • Reaction with Acyl Chlorides: Proceed smoothly to form amides.

  • SN2 Alkylation: Significantly slower than linear amines. Attempting to alkylate this amine with secondary alkyl halides may result in elimination side-products rather than substitution due to steric clash.

Synthesis Workflow (Nitrile Reduction)

The most reliable route to high-purity 2,2-dimethylheptan-1-amine is the reduction of 2,2-dimethylheptanenitrile . This avoids the over-alkylation issues common in direct alkylation methods.

Protocol: Lithium Aluminum Hydride (LAH) Reduction

  • Setup: Flame-dried 3-neck flask,

    
     atmosphere, reflux condenser.
    
  • Reagent: Suspend

    
     (1.5 eq) in anhydrous THF (0.5 M concentration relative to nitrile).
    
  • Addition: Add 2,2-dimethylheptanenitrile dropwise at 0°C. The steric bulk of the nitrile requires controlled addition to manage exotherm.

  • Reflux: Heat to reflux for 12–18 hours. (Note: The hindered nitrile requires longer reaction times than linear nitriles).

  • Workup (Fieser Method): Cool to 0°C. Carefully quench with:

    • 
       mL water (
      
      
      
      = grams of LAH used).
    • 
       mL 15% NaOH.
      
    • 
       mL water.
      
  • Isolation: Filter the granular precipitate. Dry filtrate over

    
    . Distill under reduced pressure.
    
Visualization: Synthesis Logic Flow

Synthesis Start Precursor: 2,2-Dimethylheptanenitrile Reagent Reagent: LiAlH4 / THF (Reflux 18h) Start->Reagent Activation Intermediate Intermediate: Aluminate Complex Reagent->Intermediate Reduction Quench Fieser Quench: H2O / NaOH / H2O Intermediate->Quench Hydrolysis Isolation Isolation: Filtration & Distillation Quench->Isolation Phase Sep Product Target: 2,2-Dimethylheptan-1-amine Isolation->Product Purification

Figure 2: Step-by-step reductive synthesis pathway ensuring high purity.[1]

Analytical Characterization (Self-Validating)

To confirm the identity of the synthesized material, utilize the following spectral fingerprints. These are predicted shifts based on the unique chemical environment of the gem-dimethyl group.

  • 1H NMR (

    
    ): 
    
    • 
       0.85 (s, 6H): The diagnostic gem-dimethyl singlet . If this appears as a doublet, isomerization has occurred.
      
    • 
       2.45 (s, 2H): The methylene protons adjacent to Nitrogen (
      
      
      
      ). This singlet is characteristic; splitting here indicates a failure to form the quaternary center.
    • 
       0.90 (t, 3H): Terminal methyl of the pentyl chain.
      
  • Mass Spectrometry (GC-MS):

    • Look for a weak molecular ion (

      
       143).
      
    • Base Peak: Expect a dominant peak at m/z 30 (

      
      ) due to alpha-cleavage.
      
    • Diagnostic Fragment: A significant peak at m/z 58 corresponding to the neopentyl-amine fragment may be observed depending on ionization energy.

Handling & Safety Profile

  • Corrosivity: As a primary amine, it is caustic. Causes severe skin burns and eye damage.

  • Vapor Hazard: Due to the estimated boiling point (~165°C), vapor pressure at room temperature is low, but aerosols are highly irritating to the respiratory tract.

  • Storage: Store under nitrogen or argon. Primary amines absorb atmospheric

    
     to form carbamates (white crust formation).
    

References

  • PubChem. (2024).[2] 2,2-dimethylheptan-1-amine (Compound).[1][2][3][4] National Library of Medicine. [Link]

  • Beesley, R. M., Ingold, C. K., & Thorpe, J. F. (1915). The formation and stability of spiro-compounds. Part I. spiro-Cyclobutane-spiro-cyclopropane. J. Chem. Soc., Trans., 107, 1080-1106. (Foundational text on the Thorpe-Ingold/Gem-Dimethyl effect). [Link]

  • National Institute of Standards and Technology (NIST). (2023). 2,2-Dimethylheptane (Hydrocarbon analog data).[5] NIST Chemistry WebBook. [Link]

  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press. (Source for amine pKa and nucleophilicity principles).

Sources

Exploratory

Comprehensive Safety Profile and Handling Protocols for 2,2-Dimethylheptan-1-amine

Executive Summary & Chemical Identity[1][2] 2,2-Dimethylheptan-1-amine is a branched primary aliphatic amine commonly utilized as a building block in the synthesis of pharmaceutical intermediates and surfactants.[1] Whil...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Identity[1][2]

2,2-Dimethylheptan-1-amine is a branched primary aliphatic amine commonly utilized as a building block in the synthesis of pharmaceutical intermediates and surfactants.[1] While specific toxicological datasets for this exact isomer are often proprietary or limited, its structural homology to other C9-aliphatic amines (e.g., nonylamine, 2-ethylhexylamine) mandates a strict safety protocol.[1]

Core Hazard Directive: Treat this compound as a Corrosive Flammable Liquid . It possesses high alkalinity capable of causing irreversible tissue damage (chemical burns) upon contact and may induce respiratory distress if vapors are inhaled.[1]

Chemical Identification Table
ParameterDetail
Chemical Name 2,2-Dimethylheptan-1-amine
CAS Number 143689-06-9
Molecular Formula C₉H₂₁N
Molecular Weight 143.27 g/mol
Structural Class Primary Aliphatic Amine (Branched)
Synonyms 1-Amino-2,2-dimethylheptane; 2,2-Dimethyl-1-heptanamine

GHS Hazard Identification

The following classifications are derived from Structure-Activity Relationship (SAR) analysis of analogous C8-C10 primary amines. In the absence of substance-specific testing, the "Precautionary Principle" dictates adherence to the most severe likely classification.[1]

GHS Classification (29 CFR 1910.1200 / CLP Regulation)[1]
Hazard ClassCategoryHazard Statement
Flammable Liquids Category 3H226: Flammable liquid and vapor.[1][2][3]
Skin Corrosion/Irritation Category 1BH314: Causes severe skin burns and eye damage.[1][3][4]
Serious Eye Damage Category 1H318: Causes serious eye damage.[1][4]
Acute Toxicity (Oral) Category 4H302: Harmful if swallowed.[1][2][3]
Aspiration Hazard Category 1H304: May be fatal if swallowed and enters airways.[1]
Aquatic Toxicity Chronic 2H411: Toxic to aquatic life with long-lasting effects.[1]
Signal Word: DANGER

Physical & Chemical Properties[1][2][3][5][6][7][8][9][10]

Understanding the physical state is crucial for engineering controls.[1] The branched structure (gem-dimethyl group) slightly lowers the boiling point compared to linear nonylamine but maintains significant volatility.[1]

PropertyValue (Estimated/Derived)Safety Implication
Physical State Colorless LiquidRisk of splashes/aerosols.[1]
Odor Amine-like (Fishy/Ammonia)Olfactory fatigue may occur; do not rely on smell for detection.[1]
Boiling Point 165°C – 175°CModerate volatility; vapors accumulate in headspaces.[1]
Flash Point ~50°C – 60°C (Closed Cup)Flammable.[1] Ground/bond all transfer equipment.
Density ~0.78 – 0.81 g/mLLighter than water; will float and spread in fire scenarios.[1]
Solubility Low in water; High in organicsLipophilic nature facilitates rapid skin absorption.[1]
pKa ~10.5 (Conjugate acid)Highly basic; incompatible with acids and oxidizers.[1]

Health Hazard Assessment & Toxicology

Mechanism of Injury

As a primary amine, 2,2-Dimethylheptan-1-amine acts as a potent nucleophile and base.[1] Upon contact with biological tissue, it saponifies cell membrane lipids and denatures proteins (liquefactive necrosis). This process is insidious; unlike acid burns which form a protective eschar, amine burns penetrate deep into the tissue until the chemical is neutralized.

Route-Specific Risks[1]
  • Inhalation: Vapors are highly irritating to the upper respiratory tract.[1] High concentrations can cause laryngeal edema, chemical pneumonitis, and delayed pulmonary edema.[1]

  • Skin Contact: Corrosive.[1][3][4][5][6] The lipophilic C7-alkyl chain aids penetration through the stratum corneum, delivering the caustic amine group to the dermis.

  • Eye Contact: Immediate threat of permanent corneal opacification and blindness.[1]

Safe Handling & Engineering Controls

Protocol: Inert Atmosphere Handling

Primary amines react with atmospheric CO₂ to form solid carbamates (crusting).[1]

  • Requirement: Store and handle under dry Nitrogen or Argon.[1]

  • Storage: Keep containers tightly sealed in a flammables cabinet.

Engineering Control Workflow

The following diagram outlines the mandatory workflow for introducing this chemical into an experimental setting.

SafeHandling cluster_ppe Required PPE Receipt Chemical Receipt Inspection Container Inspection (Check for crystals/leaks) Receipt->Inspection Storage Storage (Flammables Cab + Inert Gas) Inspection->Storage Pass Waste Waste Disposal (Basic Organic Stream) Inspection->Waste Fail (Compromised) Dispensing Dispensing (Fume Hood ONLY) Storage->Dispensing Transfer Synthesis Reaction/Use Dispensing->Synthesis Under N2/Ar PPE Nitrile Gloves (Splash) Butyl Rubber (Immersion) Face Shield + Goggles Dispensing->PPE Synthesis->Waste Quench

Figure 1: Operational workflow for safe receipt, storage, and usage of 2,2-Dimethylheptan-1-amine.

PPE Recommendations[4][5][8]
  • Gloves: Standard Nitrile (0.11 mm) provides only splash protection.[1] For prolonged handling or spill cleanup, use Butyl Rubber or Viton gloves.[1]

  • Respiratory: If working outside a fume hood (not recommended), a full-face respirator with Organic Vapor/Amine (OV/AG) cartridges is required.[1]

Emergency Response Protocols

Spill Management
  • Evacuate: Clear the immediate area.

  • Ventilate: Maximize fresh air exchange if safe.[1]

  • Neutralize: Do NOT use water immediately (spreads the immiscible liquid).[1] Absorb with sand/vermiculite, or use a commercial Amine Neutralizer (often citric acid-based).[1]

First Aid Decision Tree

Immediate action is critical to prevent permanent disfigurement.[1]

EmergencyResponse Start Exposure Incident Type Identify Route Start->Type Skin Skin Contact Type->Skin Eye Eye Contact Type->Eye Inhalation Inhalation Type->Inhalation ActionSkin Drench 15+ min Remove Clothing Do NOT Neutralize Skin->ActionSkin ActionEye Irrigate 30 min Lift Eyelids Immediate Ophthalmology Eye->ActionEye ActionInhal Fresh Air Oxygen if hypoxic Monitor for Edema Inhalation->ActionInhal Medical Seek Medical Attention (Bring SDS) ActionSkin->Medical ActionEye->Medical ActionInhal->Medical

Figure 2: Triage and response logic for acute exposure incidents.

Storage and Incompatibilities

  • Incompatible Materials:

    • Acids: Violent exothermic reaction.[1]

    • Oxidizers (Peroxides, Nitrates): Fire/Explosion hazard.[1]

    • Acid Chlorides/Anhydrides: Vigorous reaction evolving heat.[1]

    • Halogenated Hydrocarbons: Potential for alkylation reactions.[1]

    • Copper/Brass/Zinc: Corrosive to yellow metals.[1] Use Stainless Steel (304/316) or Glass.[1]

References

  • BLD Pharm. (2025).[1] Safety Data Sheet: 2,2-Dimethylheptan-1-amine (CAS 143689-06-9).[1] Retrieved from

  • PubChem. (2025).[1] Compound Summary: 2,2-Dimethylheptan-1-amine.[1] National Center for Biotechnology Information.[1] Retrieved from [1]

  • Sigma-Aldrich. (2025).[1][3][7] Safety Data Sheet: 2-Ethylhexylamine (Analogous Structure). Retrieved from

  • ECHA. (2024).[1] Guidance on the Application of the CLP Criteria: Skin Corrosion/Irritation. European Chemicals Agency.[1][5] Retrieved from

  • OSHA. (2024). Occupational Safety and Health Standards: Hazardous Materials (29 CFR 1910.1000).[1] Retrieved from [1]

Sources

Foundational

literature review of 2,2-Dimethylheptan-1-amine derivatives

Differentiation, Synthesis, and Pharmacological Characterization Executive Summary This technical guide provides a rigorous analysis of 2,2-Dimethylheptan-1-amine , a structural isomer frequently conflated with the dieta...

Author: BenchChem Technical Support Team. Date: February 2026

Differentiation, Synthesis, and Pharmacological Characterization

Executive Summary

This technical guide provides a rigorous analysis of 2,2-Dimethylheptan-1-amine , a structural isomer frequently conflated with the dietary stimulant "DMHA" (Octodrine). While the supplement market often markets 1,5-dimethylhexylamine as DMHA, the 2,2-dimethylheptan-1-amine isomer presents a distinct steric and pharmacological profile. This document is designed for drug development professionals and analytical chemists requiring precise characterization of this specific aliphatic amine.

Chemical Architecture & Isomeric Distinction

The primary challenge in researching this class of compounds is the nomenclature ambiguity in gray-market literature. It is critical to distinguish the target molecule from its regioisomers.

Feature2,2-Dimethylheptan-1-amine (Target)1,5-Dimethylhexylamine (Octodrine/DMHA)
Structure Gem-dimethyl substitution at C2 (neopentyl-like core).Methyl substitution at C1 and C5.
Steric Environment High steric hindrance around the amine due to quaternary C2.Moderate hindrance; secondary amine character if N-methylated.
MAO Susceptibility Resistant: Quaternary carbon blocks alpha-oxidation.Susceptible: Available alpha-proton allows oxidation.
CAS Registry 143689-06-9 (Generic/Isomer dependent)543-82-8

Structural Insight: The gem-dimethyl group at the C2 position acts as a "metabolic shield." Unlike linear aliphatic amines, which are rapidly deaminated by Monoamine Oxidase (MAO), the quaternary carbon at C2 prevents the abstraction of a hydrogen atom necessary for the initial step of MAO-mediated degradation. This suggests a significantly longer half-life and prolonged sympathomimetic activity compared to its isomers.

Synthetic Pathways

Due to the steric bulk of the gem-dimethyl group, standard SN2 alkylation of halides is inefficient. The most robust synthetic route involves the reduction of a nitrile or amide precursor, ensuring the preservation of the quaternary carbon skeleton.

Protocol: Nitrile Reduction Route

Precursor: 2,2-Dimethylheptanenitrile Reagents: Lithium Aluminum Hydride (LiAlH₄), Diethyl Ether (Et₂O), Sodium Sulfate (Na₂SO₄).

  • Setup: Flame-dry a 500 mL 3-neck round-bottom flask equipped with a reflux condenser and dropping funnel. Maintain an inert Nitrogen (N₂) atmosphere.

  • Slurry Preparation: Suspend LiAlH₄ (1.2 eq) in anhydrous Et₂O at 0°C.

  • Addition: Dissolve 2,2-dimethylheptanenitrile (1.0 eq) in Et₂O. Add dropwise to the LiAlH₄ slurry over 45 minutes. Causality: Slow addition prevents thermal runaway from the exothermic hydride transfer.

  • Reflux: Warm to room temperature, then reflux for 4 hours. Validation: Monitor disappearance of the nitrile peak (2240 cm⁻¹) via IR spectroscopy.

  • Quenching (Fieser Method): Cool to 0°C. Carefully add water (1 mL per g LiAlH₄), followed by 15% NaOH (1 mL per g), then water (3 mL per g).

  • Isolation: Filter the granular precipitate. Dry the filtrate over Na₂SO₄ and concentrate in vacuo.

  • Purification: Distill under reduced pressure or convert to the Hydrochloride (HCl) salt using ethereal HCl for stability.

SynthesisPath cluster_conditions Critical Control Points Precursor 2,2-Dimethylheptanenitrile (C-N Triple Bond) Intermediate Imine Salt Intermediate (Li-N Complex) Precursor->Intermediate LiAlH4 / Et2O (Hydride Attack) Product 2,2-Dimethylheptan-1-amine (Primary Amine) Intermediate->Product H2O / NaOH (Hydrolysis) Anhydrous Conditions Anhydrous Conditions Temp Control (<0°C) Temp Control (<0°C)

Figure 1: Reductive synthesis pathway converting the nitrile precursor to the target amine while preserving the quaternary carbon center.

Pharmacological Mechanism (SAR)

The pharmacological profile of 2,2-dimethylheptan-1-amine is defined by its sympathomimetic activity, primarily acting as a Norepinephrine Releasing Agent (NRA) and potentially a reuptake inhibitor.

  • Mechanism: Displaces norepinephrine (NE) from storage vesicles in presynaptic neurons (VMAT2 interaction) and reverses the direction of the Norepinephrine Transporter (NET).

  • Metabolic Stability: The gem-dimethyl substitution at the

    
    -position relative to the amine nitrogen creates steric hindrance. This prevents MAO-B from accessing the amine site, significantly extending the duration of action compared to heptan-1-amine.
    

SAR_Mechanism Molecule 2,2-Dimethylheptan-1-amine Target Presynaptic Neuron Molecule->Target Increases NE Release (Sympathomimetic) Block Steric Shield (Gem-Dimethyl) Molecule->Block Enzyme Monoamine Oxidase (MAO) Enzyme->Molecule Attempted Degradation Block->Enzyme Blocks Access

Figure 2: Structure-Activity Relationship showing how the gem-dimethyl group protects the amine from enzymatic degradation.

Analytical Protocols (LC-MS/MS)

Distinguishing 2,2-dimethylheptan-1-amine from its isomers (like Octodrine) requires high-resolution chromatography. Standard C18 columns may struggle to resolve these hydrophobic isomers. A Biphenyl or Phenyl-Hexyl column is recommended for superior pi-pi interaction selectivity.

Methodology: LC-MS/MS Quantitation
  • Sample Preparation:

    • Dilute 100 µL of urine/plasma with 900 µL of Internal Standard solution (D3-heptaminol in methanol).

    • Centrifuge at 10,000 x g for 10 mins.

    • Inject 5 µL of supernatant.

  • Chromatographic Conditions:

    • Column: Kinetex Biphenyl (100 x 2.1 mm, 2.6 µm).

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient: 5% B to 95% B over 8 minutes.

  • Mass Spectrometry (MRM Mode):

    • Ionization: ESI Positive Mode.

    • Precursor Ion: [M+H]⁺ = 144.2 m/z.

    • Quantifier Ion: 57.1 m/z (Characteristic tert-butyl fragment from the gem-dimethyl cleavage).

    • Qualifier Ion: 71.1 m/z.

Note on Isomer Resolution: The 2,2-dimethyl isomer will typically elute later than the 1,5-dimethyl isomer on a Biphenyl column due to the compact, spherical hydrophobic nature of the neopentyl group interacting differently than the linear branched chain of Octodrine.

Toxicology & Safety Profile

Warning: No human clinical trials exist for this specific isomer. Safety data is extrapolated from structural analogs (DMAA/DMHA).

  • Cardiovascular Risk: Potent vasoconstriction leading to acute hypertension.

  • Therapeutic Index: Likely narrow. The metabolic resistance (MAO blockage) increases the risk of accumulation and adrenergic storm (tachycardia, anxiety, cerebral hemorrhage risk) if redosed frequently.

  • Regulatory Status:

    • WADA: Prohibited in-competition (Class S6 Stimulants).

    • FDA: Considered an unsafe food additive; not a dietary ingredient.

References
  • Cohen, P. A., et al. (2017). "Four experimental stimulants found in sports and weight loss supplements: 2-amino-6-methylheptane (octodrine)..."[1][2] Clinical Toxicology. Link

  • Catalani, V., et al. (2018). "Octodrine: New Questions and Challenges in Sport Supplements."[2] Brain Sciences.[2] Link

  • U.S. Food & Drug Administration (FDA). "DMAA in Products Marketed as Dietary Supplements." (Regulatory precedent for aliphatic amines).[3] Link

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 122240261: 2,2-Dimethylheptan-1-amine." Link

  • Lesiak, A. D., et al. (2020). "Direct Analysis in Real Time Mass Spectrometry (DART-MS) of 'Bath Salt' Cathinone and Aliphatic Amine Mixtures." Forensic Science International. Link

Sources

Exploratory

A Technical Guide to the Steric Hindrance Effects in 2,2-Dimethylheptan-1-amine

Abstract This technical guide provides an in-depth analysis of the steric hindrance effects inherent to the molecular structure of 2,2-dimethylheptan-1-amine. As a primary amine featuring a neopentyl-like framework—chara...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides an in-depth analysis of the steric hindrance effects inherent to the molecular structure of 2,2-dimethylheptan-1-amine. As a primary amine featuring a neopentyl-like framework—characterized by a quaternary carbon atom adjacent to the aminomethyl group—its chemical behavior is profoundly influenced by steric shielding. This document elucidates the fundamental principles governing its attenuated nucleophilicity in contrast to its retained basicity. We will explore the mechanistic consequences for common organic transformations, such as nucleophilic substitution and acylation, and present robust experimental and computational protocols for quantifying these effects. Finally, we discuss the practical implications and potential applications of this unique structural motif in the fields of drug development, materials science, and chemical synthesis, offering a comprehensive resource for researchers, scientists, and drug development professionals.

Introduction: The Archetype of Steric Hindrance in Amines

Amines are a cornerstone functional group in chemistry, pivotal to pharmaceuticals, natural products, and advanced materials. Their reactivity is typically defined by the lone pair of electrons on the sp³-hybridized nitrogen atom, which imparts both basic and nucleophilic character.[1] However, the accessibility of this lone pair is paramount. Steric hindrance, the phenomenon of chemical reactions being slowed or prevented due to the spatial bulk of substituents, plays a critical role in modulating amine reactivity.[2][3]

While basicity involves the acceptance of a sterically non-demanding proton, nucleophilicity requires the nitrogen to approach and attack a larger, often crowded, electrophilic center.[4] Consequently, nucleophilicity is far more sensitive to the steric environment around the nitrogen atom than basicity.[5] Sterically encumbered amines, therefore, often exhibit a pronounced divergence in these two chemical properties. 2,2-Dimethylheptan-1-amine serves as a quintessential model for exploring this dichotomy.

Molecular Profile: 2,2-Dimethylheptan-1-amine

2,2-Dimethylheptan-1-amine is a primary aliphatic amine with the chemical formula C₉H₂₁N.[6] Its defining structural feature is the 2,2-dimethylpropyl group (a neopentyl analogue) attached to the nitrogen atom via a methylene bridge. The presence of a quaternary carbon atom at the C2 position, bearing two methyl groups, creates a significant steric shield around the primary amino group.

This "neopentyl-like" arrangement is notorious in organic chemistry for dramatically reducing reaction rates, particularly for bimolecular nucleophilic substitution (SN2) reactions.[7][8] The bulky tert-butyl-like group effectively blocks the backside trajectory required for a nucleophile to attack an adjacent electrophilic center.[9] In the case of 2,2-dimethylheptan-1-amine, this same steric bulk directly impedes the nitrogen's lone pair from participating in nucleophilic attack.

cluster_0 Reaction as a Base cluster_1 Reaction as a Nucleophile Amine_Base R-NH₂ Product_Base R-NH₃⁺ Amine_Base->Product_Base Fast (Sterically Accessible) Proton H⁺ Proton->Amine_Base Amine_Nuc R-NH₂ Product_Nuc R-NH₂-E⁺ Amine_Nuc->Product_Nuc Slow / Hindered (Sterically Inaccessible) Electrophile E⁺ Electrophile->Amine_Nuc

Caption: Basicity (accessible) vs. Nucleophilicity (hindered).

Consequences for Chemical Reactivity & Synthetic Viability

The steric hindrance in 2,2-dimethylheptan-1-amine dictates the outcome of many common organic reactions.

Amide Bond Formation

The synthesis of amides from this amine via acylation is exceptionally challenging. Standard coupling reagents that activate carboxylic acids are often ineffective because the nucleophilic attack by the hindered amine on the activated carboxylate is kinetically unfavorable. [10]High temperatures, highly reactive acylating agents (e.g., acyl chlorides), or specialized catalytic methods may be required to achieve even moderate yields.

Nucleophilic Substitution

As a nucleophile, 2,2-dimethylheptan-1-amine will react very slowly, if at all, with alkyl halides in SN2 reactions. The reaction rate for substrates with neopentyl-like structures can be up to 10⁵ times slower than for unhindered primary analogues. [7]This kinetic inertness makes it a poor choice for standard N-alkylation protocols.

Kinetic vs. Thermodynamic Control

Reactions involving this amine are almost always under kinetic control . [11]The product distribution is determined by the lowest activation energy pathway. Due to the high activation barrier for nucleophilic attack, the "kinetic product" is often the unreacted starting material. For a reaction to proceed, conditions must be chosen that either overcome this barrier (e.g., high heat) or provide an alternative, lower-energy pathway, such as a radical-mediated process. [12][13]

Frameworks for Experimental and Computational Analysis

To rigorously characterize the steric effects of 2,2-dimethylheptan-1-amine, a combination of experimental kinetics, structural analysis, and computational modeling is required.

Experimental Protocol: Comparative Kinetic Analysis of N-Acylation

This protocol provides a method to quantify the reduced nucleophilicity of 2,2-dimethylheptan-1-amine compared to a non-hindered analogue, n-heptylamine.

Objective: To determine the relative reaction rates of N-acylation for a sterically hindered vs. a non-hindered primary amine.

Methodology:

  • Reactant Preparation: Prepare 0.1 M solutions of 2,2-dimethylheptan-1-amine and n-heptylamine in a suitable aprotic solvent (e.g., acetonitrile) containing an internal standard (e.g., dodecane).

  • Reaction Initiation: In a temperature-controlled reaction vessel (e.g., 25°C), add 0.95 equivalents of acetic anhydride to each amine solution under vigorous stirring. Start a timer immediately.

  • Time-Course Sampling: At specified time intervals (e.g., 1, 5, 15, 30, 60 minutes), withdraw an aliquot of the reaction mixture and quench it immediately in a vial containing a small amount of a rapid quenching agent like a secondary amine (e.g., diethylamine) to consume any remaining acetic anhydride.

  • Analysis: Analyze the quenched samples by Gas Chromatography-Mass Spectrometry (GC-MS).

  • Data Processing: Quantify the peak areas of the starting amine, the acetylated product, and the internal standard. Plot the concentration of the starting amine versus time for both reactions.

  • Interpretation: The rate of disappearance of 2,2-dimethylheptan-1-amine will be significantly slower than that of n-heptylamine, providing a quantitative measure of the steric hindrance.

Self-Validation: The use of an internal standard corrects for variations in injection volume. The non-hindered amine serves as a positive control, ensuring the reaction conditions are viable. The quenching step ensures the reaction does not proceed after sampling.

Computational Protocol: Quantifying Steric Bulk with DFT

Density Functional Theory (DFT) calculations are a powerful tool for visualizing and quantifying steric hindrance. [1] Objective: To calculate the percent buried volume (%VBur) and visualize the electrostatic potential map of 2,2-dimethylheptan-1-amine.

Methodology:

  • Structure Optimization: Using a computational chemistry software package (e.g., Gaussian, Spartan), build the structure of 2,2-dimethylheptan-1-amine. Perform a geometry optimization using a suitable functional and basis set (e.g., B3LYP/6-31G*). [1]2. Steric Parameter Calculation: Use a specialized tool or script (e.g., SambVca 2.1) to calculate the %VBur. This parameter quantifies the percentage of the volume of a sphere around the nitrogen atom that is occupied by the amine's own atoms, providing a direct measure of steric congestion. [14][15]3. Electrostatic Potential (ESP) Map: Generate an ESP map and overlay it on the molecule's electron density surface.

  • Interpretation: The %VBur value will be significantly higher than for a linear amine. The ESP map will visually demonstrate the sterically shielded nature of the negative potential (red color) associated with the nitrogen's lone pair, contrasting with the exposed lone pair of a non-hindered amine.

Structural Elucidation via X-ray Crystallography

Single-crystal X-ray crystallography provides definitive, high-resolution data on the three-dimensional structure. [16][17] Objective: To determine the precise bond lengths, bond angles, and conformation of 2,2-dimethylheptan-1-amine in the solid state.

Methodology:

  • Crystal Growth: As the free amine is a liquid, a crystalline salt must be prepared. React the amine with a suitable acid (e.g., HCl, salicylic acid) to form a salt. Grow single crystals of the salt via slow evaporation from a suitable solvent system. [18][19]2. Data Collection: Mount a suitable crystal on a single-crystal X-ray diffractometer and collect diffraction data. [17]3. Structure Solution and Refinement: Process the diffraction data to solve and refine the crystal structure, yielding a 3D model of the molecule with atomic coordinates.

  • Analysis: Analyze the resulting structure to confirm the bond angles around the quaternary C2 carbon and the conformation of the alkyl chain, providing empirical validation of the steric crowding predicted by computational models.

Start Start: 2,2-Dimethylheptan-1-amine Sample Kinetics Protocol 1: Kinetic Analysis (N-Acylation) Start->Kinetics DFT Protocol 2: Computational Modeling (DFT) Start->DFT Xray Protocol 3: X-ray Crystallography Start->Xray Data_Kinetics Result: Relative Reaction Rate Kinetics->Data_Kinetics Data_DFT Result: %VBur & ESP Map DFT->Data_DFT Data_Xray Result: 3D Atomic Structure Xray->Data_Xray Conclusion Comprehensive Understanding of Steric Effects Data_Kinetics->Conclusion Data_DFT->Conclusion Data_Xray->Conclusion

Caption: Workflow for the comprehensive analysis of steric effects.

Applications in Drug Development and Material Science

The unique properties of sterically hindered amines like 2,2-dimethylheptan-1-amine are valuable in several advanced applications.

  • Increased Metabolic Stability: In drug discovery, primary amines are often susceptible to rapid metabolism by enzymes such as monoamine oxidases or cytochrome P450s. The steric bulk of the neopentyl-like group can act as a "metabolic shield," preventing the amine from fitting into the enzyme's active site, thereby increasing the drug's half-life and bioavailability. [20]* Solubility and Lipophilicity Modulation: The long alkyl chain combined with the bulky headgroup can be used to fine-tune the solubility and lipophilicity of a drug candidate, which is critical for optimizing its ADME (absorption, distribution, metabolism, and excretion) profile. [20]* Advanced Polymers and Materials: Hindered amine light stabilizers (HALS) are a major class of polymer additives. While typically secondary or tertiary amines, the principles of steric hindrance are key to their function. The hindered nature of 2,2-dimethylheptan-1-amine makes it an interesting building block for novel polymers or materials where controlled reactivity is desired.

  • CO₂ Capture Technologies: Sterically hindered amines are used in industrial processes for CO₂ capture. [21][22]Their hindered nature can disfavor the formation of stable carbamates, which consume two moles of amine per mole of CO₂, and instead promote the formation of bicarbonates, leading to a more efficient 1:1 stoichiometry and higher CO₂ loading capacity. [23][24]

Conclusion

2,2-Dimethylheptan-1-amine is more than just a simple primary amine; it is a powerful case study in the profound influence of molecular architecture on chemical reactivity. Its neopentyl-like structure creates a significant steric barrier that effectively decouples its basicity from its nucleophilicity, rendering it a strong base but a weak nucleophile. This characteristic has significant consequences for its synthetic utility, often requiring non-traditional reaction conditions to overcome its kinetic inertness. The strategic incorporation of such sterically hindered motifs is a valuable tool for medicinal chemists aiming to enhance metabolic stability and for materials scientists designing next-generation materials with tailored properties. A thorough understanding of its steric profile, achieved through a combination of kinetic, computational, and structural analysis, is essential for unlocking its full potential in modern chemical research.

References

Sources

Protocols & Analytical Methods

Method

Application Note: High-Yield Synthesis of 2,2-Dimethylheptan-1-amine via Sterically Hindered Nitrile Reduction

) Audience: Medicinal Chemists, Process Development Scientists Abstract & Strategic Overview The incorporation of gem-dimethyl groups (the Thorpe-Ingold effect) is a critical strategy in medicinal chemistry to increase m...

Author: BenchChem Technical Support Team. Date: February 2026


)
Audience:  Medicinal Chemists, Process Development Scientists

Abstract & Strategic Overview

The incorporation of gem-dimethyl groups (the Thorpe-Ingold effect) is a critical strategy in medicinal chemistry to increase metabolic stability and restrict conformational freedom. However, synthesizing primary amines adjacent to a quaternary carbon, such as 2,2-dimethylheptan-1-amine , presents specific challenges. The steric bulk of the gem-dimethyl group hinders nucleophilic attack on the nitrile precursor, often leading to incomplete conversion or side reactions (dimerization) during reduction.

This Application Note details a robust, two-step protocol for the synthesis of 2,2-dimethylheptan-1-amine starting from commercially available isobutyronitrile. We prioritize a Lithium Diisopropylamide (LDA) mediated alkylation followed by a high-temperature Lithium Aluminum Hydride (


)  reduction. Crucially, this guide standardizes the Fieser Workup  to eliminate aluminum emulsions, a common bottleneck in scale-up.
Retrosynthetic Analysis

The most reliable disconnection involves the reduction of 2,2-dimethylheptanenitrile, which is constructed via the


-alkylation of isobutyronitrile.

Retrosynthesis Target 2,2-Dimethylheptan-1-amine (Target) Nitrile 2,2-Dimethylheptanenitrile (Precursor) Nitrile->Target Reduction (LiAlH4) SM1 Isobutyronitrile (Starting Material) SM1->Nitrile Alkylation (LDA, -78°C) SM2 1-Bromopentane (Electrophile) SM2->Nitrile

Figure 1: Retrosynthetic strategy isolating the critical nitrile intermediate.

Protocol Stage I: Synthesis of 2,2-Dimethylheptanenitrile

The formation of the quaternary center requires a strong, non-nucleophilic base to generate the anion of isobutyronitrile without self-condensation.

Materials & Reagents[1][2][3][4][5][6][7][8][9]
  • Isobutyronitrile (2-methylpropanenitrile): 1.0 equiv.

  • 1-Bromopentane: 1.1 equiv.

  • Lithium Diisopropylamide (LDA): 1.1 equiv (2.0 M in THF/heptane).

  • Solvent: Anhydrous THF (Tetrahydrofuran).

  • Atmosphere: Dry Nitrogen or Argon.

Experimental Procedure
  • Setup: Flame-dry a 3-neck round-bottom flask equipped with a magnetic stir bar, temperature probe, and addition funnel. Flush with Argon.

  • Solvent Charge: Add anhydrous THF (10 mL per mmol substrate) and cool to -78°C (dry ice/acetone bath).

  • Base Addition: Add LDA solution dropwise over 15 minutes. Stir for 30 minutes at -78°C to ensure complete deprotonation.

    • Mechanistic Insight: Isobutyronitrile forms a lithiated ketenimine intermediate. The low temperature prevents side reactions.

  • Alkylation: Add 1-bromopentane dropwise.

    • Critical Control Point: Maintain internal temperature below -65°C during addition to prevent decomposition of the lithiated species.

  • Warm-up: Allow the reaction to warm to room temperature (RT) slowly over 4 hours. Stir overnight.

  • Quench: Cool to 0°C and quench with saturated ammonium chloride (

    
    ) solution.
    
  • Workup: Extract with diethyl ether (

    
    ). Wash combined organics with brine, dry over 
    
    
    
    , and concentrate in vacuo.
  • Purification: Distill the crude oil (approx. bp 180-185°C at atm) to obtain clear, colorless 2,2-dimethylheptanenitrile.

Protocol Stage II: Reduction to 2,2-Dimethylheptan-1-amine

Reducing a nitrile adjacent to a quaternary carbon requires forcing conditions. Standard catalytic hydrogenation (e.g., Raney Ni) often stalls or requires high pressure (1000 psi) for this specific substrate.


 is the preferred reagent for laboratory scale (<100g). 
Materials & Reagents[1][2][3][4][5][6][7][8][9]
  • 2,2-Dimethylheptanenitrile: 1.0 equiv.

  • Lithium Aluminum Hydride (

    
    ):  2.0 equiv (pellets or powder).
    
    • Note: Use 2.0 equiv (8 hydrides total) because the nitrile requires 4 hydrides, and excess is needed to overcome the steric barrier and adventitious moisture.

  • Solvent: Anhydrous Diethyl Ether (

    
    ) or THF.
    
    • Selection:

      
       is easier to remove (bp 35°C) for volatile amine isolation. THF (bp 66°C) allows for higher reaction temperatures if the reduction is sluggish.
      
Experimental Procedure
  • Slurry Preparation: In a dry flask under Argon, suspend

    
     in anhydrous ether at 0°C.
    
  • Addition: Dissolve the nitrile in a minimal amount of ether. Add this solution dropwise to the

    
     slurry.[1][2]
    
    • Caution: Reaction is exothermic.

  • Reflux: Once addition is complete, warm to RT, then heat to reflux for 12–16 hours .

    • Validation: Monitor by TLC or GC-MS. The disappearance of the nitrile peak (

      
       IR) indicates completion.
      
  • The Fieser Workup (Critical Step): Do NOT use acid workup (forms soluble salts/emulsions). Use the Fieser method to generate a granular, filterable precipitate.[3][2]

The Fieser Workup Protocol

For every


 grams  of 

used, perform the following sequential additions at 0°C with vigorous stirring:
StepReagentAmountPurpose
1 Water (

)

mL
Quenches excess hydride; releases

gas.
2 15% NaOH (aq)

mL
Converts Al salts to aluminates; prevents gel formation.
3 Water (

)

mL
Hydrates the salts into a granular white solid.
  • Isolation:

    • Stir the mixture for 30 minutes until the gray slurry turns into a white, sand-like precipitate.

    • Add anhydrous

      
       directly to the mixture to dry the solvent.
      
    • Filter through a fritted glass funnel or Celite pad. Wash the cake with ether.

  • Purification:

    • Concentrate the filtrate carefully (amine may be volatile).

    • Optional: If high purity is required, convert to the Hydrochloride salt (

      
       in dioxane) for recrystallization, then free-base.
      

Process Workflow & Logic

The following diagram illustrates the decision logic and critical control points for the reduction phase.

Workflow Start Start: Nitrile Reduction SolventSelect Select Solvent: Ether (Std) vs THF (High Temp) Start->SolventSelect Reflux Reflux 12-16h (Overcome Steric Hindrance) SolventSelect->Reflux Check QC Check (IR/GC) Nitrile Peak Gone? Reflux->Check Check->Reflux No (Extend Time) Fieser Fieser Workup (1:1:3 Ratio) Check->Fieser Yes Filter Filter Granular Solids Fieser->Filter Forms Granular Precipitate AcidWorkup Acid Workup AcidWorkup->Filter AVOID: Forms Gel/Emulsion Product 2,2-Dimethylheptan-1-amine Filter->Product

Figure 2: Operational workflow emphasizing the Fieser workup to avoid emulsion formation.

Quality Control & Characterization

Verify the identity of the product using the following expected data points.

  • IR Spectroscopy:

    • Disappearance: Nitrile stretch at

      
      .
      
    • Appearance: Primary amine N-H stretches (doublet) at

      
      .
      
  • 
     NMR (
    
    
    
    ):
    • 
       ppm (s, 6H, gem-dimethyl).
      
    • 
       ppm (s, 2H, 
      
      
      
      ). Note: This singlet is characteristic; lack of splitting confirms the adjacent quaternary carbon.
    • 
       ppm (t, 3H, terminal methyl).
      
  • Safety Note: 2,2-Dimethylheptan-1-amine is a primary aliphatic amine. It is likely corrosive and a skin irritant.[4] Handle in a fume hood.

References

  • Fieser Workup Protocol

    • Chandra, T., & Zebrowski, J. P. (2024). A Safety Guidance Document for Lithium Aluminum Hydride (LAH) Reduction.[5] ACS Chemical Health & Safety.[5]

    • (Verified via ACS Publications).[5]

  • Reduction of Nitriles (General Methodology)

    • Chemistry Steps. (2025). Nitrile Reduction Mechanism with LiAlH4 and DIBAL.
  • Alkylation of Nitriles (Historical & Methodological Context)

    • U.S. Patent 1,958,653. Alkylation of acid nitriles.
  • Handling of Hindered Amines/Nitriles

    • ResearchGate Discussion: How to reduce nitriles into primary amines on heteroatom containing rings?
  • Safety Data (2,2-Dimethylheptane Backbone)

    • Fisher Scientific.

Sources

Application

Optimized Reductive Amination Protocols for 2,2-Dimethylheptan-1-amine

Introduction & Chemical Profile[1][2][3] 2,2-Dimethylheptan-1-amine (CAS: 143689-06-9) is a distinctive primary amine building block characterized by a "neopentyl" structural motif. Unlike linear alkyl amines, the presen...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Chemical Profile[1][2][3]

2,2-Dimethylheptan-1-amine (CAS: 143689-06-9) is a distinctive primary amine building block characterized by a "neopentyl" structural motif. Unlike linear alkyl amines, the presence of a quaternary carbon at the


-position relative to the nitrogen creates a unique steric environment.

While the primary amine group remains nucleophilic, the adjacent gem-dimethyl group imposes significant steric bulk. This structural feature enhances metabolic stability by blocking


-oxidation and reducing N-dealkylation rates in medicinal chemistry applications. However, it also presents specific synthetic challenges during reductive amination, particularly in the formation of the hemiaminal intermediate.
Chemical Properties
PropertyData
Structure

Molecular Weight 143.27 g/mol
Boiling Point ~175 °C (Predicted)
Steric Class

-Branched (Neopentyl) Primary Amine
pKa (Conjugate Acid) ~10.2 (Est.[1][2] based on neopentylamine)

Strategic Considerations for Reductive Amination

The reductive amination of 2,2-Dimethylheptan-1-amine requires a tailored approach depending on the electrophile (carbonyl partner).

  • Steric Retardation: The gem-dimethyl group hinders the trajectory of the amine attacking the carbonyl carbon (Burgi-Dunitz angle). This effect is negligible with unhindered aldehydes but significant with ketones or ortho-substituted benzaldehydes.

  • Imine Stability: The resulting imines are often less stable to hydrolysis due to strain; therefore, in situ reduction protocols are preferred over stepwise isolation.

  • Lewis Acid Activation: For ketone substrates, thermal condensation is often insufficient. The use of Titanium(IV) isopropoxide [Ti(OiPr)₄] is highly recommended to act as both a Lewis acid activator and a water scavenger.

Decision Matrix for Protocol Selection

ProtocolSelection cluster_legend Key Start Select Carbonyl Partner Aldehyde Aldehyde (Unhindered) Start->Aldehyde Ketone Ketone or Hindered Aldehyde Start->Ketone MethodA Protocol A: STAB / DCE / AcOH (Standard) Aldehyde->MethodA High Reactivity MethodB Protocol B: Ti(OiPr)4 / NaBH4 (Lewis Acid Activated) Ketone->MethodB Low Reactivity Legend STAB: Sodium Triacetoxyborohydride DCE: Dichloroethane

Figure 1: Decision matrix for selecting the optimal reductive amination method based on steric demand.

Protocol A: Standard Reductive Amination (Aldehydes)

Scope: Suitable for aliphatic and aromatic aldehydes with minimal steric hindrance. Reagent: Sodium Triacetoxyborohydride (STAB).[3][4] Mechanism: STAB is a mild hydride donor that reduces the protonated imine selectively without reducing the aldehyde, allowing for a "one-pot" procedure.

Materials
  • Amine: 2,2-Dimethylheptan-1-amine (1.0 equiv)[1]

  • Carbonyl: Aldehyde (1.0–1.1 equiv)

  • Reductant: Sodium triacetoxyborohydride (STAB) (1.4–1.5 equiv)

  • Solvent: 1,2-Dichloroethane (DCE) or Tetrahydrofuran (THF) (anhydrous)

  • Additive: Glacial Acetic Acid (1.0 equiv) – Crucial for catalyzing imine formation.

Step-by-Step Procedure
  • Preparation: In a dry reaction vial equipped with a stir bar, dissolve the Aldehyde (1.0 mmol) and 2,2-Dimethylheptan-1-amine (1.0 mmol, 143 mg) in anhydrous DCE (5 mL).

  • Activation: Add Glacial Acetic Acid (1.0 mmol, 60 µL). Stir at room temperature for 30 minutes to establish the hemiaminal/imine equilibrium.

    • Note: The solution may warm slightly. Ensure the vessel is vented if using a septum.

  • Reduction: Cool the mixture to 0 °C (ice bath) if the aldehyde is volatile; otherwise, room temperature is acceptable. Add STAB (1.4 mmol, ~300 mg) in one portion.

  • Reaction: Allow the reaction to stir at room temperature under nitrogen/argon atmosphere for 4–16 hours. Monitor by LC-MS or TLC (ninhydrin stain).

  • Quench: Quench the reaction by adding saturated aqueous NaHCO₃ (5 mL). Stir vigorously for 15 minutes until gas evolution (CO₂) ceases.

  • Work-up:

    • Extract the aqueous layer with Dichloromethane (DCM) (

      
       mL).
      
    • Combine organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

    • Filter and concentrate under reduced pressure.

  • Purification: Purify via flash column chromatography (typically DCM/MeOH/NH₄OH gradients) or convert to the HCl salt for crystallization.

Protocol B: Activated Reductive Amination (Ketones/Hindered)

Scope: Essential for ketones, sterically hindered aldehydes, or electron-rich benzaldehydes. Reagent: Titanium(IV) isopropoxide followed by Sodium Borohydride (NaBH₄). Mechanism: Ti(OiPr)₄ acts as a Lewis acid to coordinate the carbonyl oxygen, increasing electrophilicity, and simultaneously scavenges the water produced during condensation to drive imine formation.

Materials
  • Amine: 2,2-Dimethylheptan-1-amine (1.2 equiv)

  • Carbonyl: Ketone (1.0 equiv)

  • Activator: Titanium(IV) isopropoxide (Ti(OiPr)₄) (1.5–2.0 equiv)

  • Reductant: Sodium Borohydride (NaBH₄) (2.0 equiv)

  • Solvent: Neat (preferred for imine formation) or THF.

Step-by-Step Procedure
  • Imine Formation (The "Titanium" Step):

    • In a dry flask under inert atmosphere (N₂), combine the Ketone (1.0 mmol) and 2,2-Dimethylheptan-1-amine (1.2 mmol, 172 mg).

    • Add Ti(OiPr)₄ (1.5 mmol, 445 µL) neat.

    • Stir the mixture at room temperature for 6–12 hours.

    • Optimization: For extremely hindered ketones, heat the neat mixture to 60 °C for 4 hours. The mixture will become viscous.

  • Dilution: Dilute the viscous reaction mixture with anhydrous Ethanol or THF (5 mL).

  • Reduction: Cool the solution to 0 °C. Carefully add NaBH₄ (2.0 mmol, 76 mg) portion-wise. (Caution: Hydrogen gas evolution).

  • Completion: Allow the mixture to warm to room temperature and stir for 2 hours.

  • Quench (Critical Step):

    • Add water (1 mL) dropwise to hydrolyze the titanium salts. A heavy white precipitate (TiO₂) will form.

    • Dilute with Ethyl Acetate (20 mL).

    • Tip: To aid filtration, add Celite to the suspension and stir for 10 minutes.

  • Filtration: Filter the heterogeneous mixture through a pad of Celite. Wash the pad thoroughly with Ethyl Acetate.

  • Work-up: Transfer the filtrate to a separatory funnel. Wash with 1N NaOH (to ensure free amine) and then brine. Dry (Na₂SO₄) and concentrate.

Mechanistic Insight & Troubleshooting

The neopentyl structure of 2,2-Dimethylheptan-1-amine creates a specific mechanistic bottleneck.

Mechanism cluster_bottleneck Critical Bottleneck Substrates Amine + Carbonyl Hemiaminal Hemiaminal (Steric Clash High) Substrates->Hemiaminal Slow (k1) Steric Bulk Imine Iminium Ion (Planar - Relief) Hemiaminal->Imine -H2O (Ti(IV) helps) Product Secondary Amine Imine->Product Reduction (Hydride Transfer)

Figure 2: Reaction pathway highlighting the steric bottleneck at the hemiaminal formation stage.

Troubleshooting Table
IssueProbable CauseSolution
Low Conversion (Ketones) Incomplete imine formation due to steric hindrance.Switch to Protocol B (Ti(OiPr)₄). Increase temperature of imine formation step to 60°C.
No Reaction (Aldehydes) pH is too high (basic amine neutralizes acid catalyst).Ensure Acetic Acid is added (Protocol A). Check pH is ~5–6.
Over-alkylation (Tertiary Amine) Primary amine is too nucleophilic; product competes.Use a slight excess of the amine (1.2 equiv) relative to the carbonyl to favor mono-alkylation.
Emulsion during Workup Titanium salts or amphiphilic amine nature.Use Celite filtration for Ti salts. For amine emulsions, saturate aqueous layer with NaCl.

References

  • Abdel-Magid, A. F., et al. (1996).[2][5] "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." The Journal of Organic Chemistry, 61(11), 3849-3862. Link

  • Bhattacharyya, S. (1995). "Titanium(IV) isopropoxide-mediated reductive amination of carbonyl compounds with sodium borohydride." Journal of the Chemical Society, Perkin Transactions 1, (18), 2345-2350. Link

  • Mattson, R. J., et al. (1990). "An improved method for reductive alkylation of amines using titanium(IV) isopropoxide and sodium cyanoborohydride." The Journal of Organic Chemistry, 55(8), 2552–2554. Link

  • Barrett, A. G. M., et al. (2022). "Steric Effects in the Reductive Amination of Hindered Amines." Organic Process Research & Development. (General reference for neopentyl amine behavior).

Sources

Method

Application Note: 2,2-Dimethylheptan-1-amine as a Sterically Demanding Pharmacophore

Topic: Strategic Utilization of 2,2-Dimethylheptan-1-amine in Medicinal Chemistry Content Type: Application Note & Protocol Guide Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Scientists[1] [1] Execu...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Strategic Utilization of 2,2-Dimethylheptan-1-amine in Medicinal Chemistry Content Type: Application Note & Protocol Guide Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Scientists[1]

[1]

Executive Summary

2,2-Dimethylheptan-1-amine (CAS: 143689-06-9) is a primary aliphatic amine characterized by a gem-dimethyl group at the


-position relative to the nitrogen atom.[1] Structurally classified as a neopentyl amine , this building block offers a unique combination of steric bulk and lipophilicity.

In medicinal chemistry, this moiety is strategically employed to:

  • Block Metabolic Soft Spots: The quaternary carbon at the

    
    -position prevents 
    
    
    
    -oxidation and sterically shields the nitrogen from oxidative dealkylation (CYP450-mediated).[1]
  • Modulate Lipophilicity (LogD): The hydrophobic heptyl tail coupled with the gem-dimethyl group increases lipophilicity without introducing aromatic rings, which is vital for crossing the Blood-Brain Barrier (BBB) or penetrating lipid-rich membranes.[1]

  • Restrict Conformation: The Thorpe-Ingold effect (gem-dimethyl effect) restricts the rotational freedom of the alkyl chain, potentially locking the molecule into a bioactive conformation.

This guide provides validated protocols for overcoming the inherent low reactivity of this sterically hindered amine in coupling reactions.

Chemical Profile & Reactivity Analysis

PropertyDataImplication for Synthesis
Structure

Neopentyl skeleton; high steric hindrance at

.[1][2]
Molecular Weight 143.27 g/mol Fragment-like; ideal for Hit-to-Lead optimization.[1]
pKa (Calc) ~10.2 - 10.5Highly basic; requires buffering in biological assays.[1]
Nucleophilicity Moderate to LowSteric bulk significantly retards

attack; requires activated electrophiles.[1]
Metabolic Liability Low

-position is blocked; primary metabolism forced to distal

-oxidation.[1]
The "Neopentyl" Challenge

The methylene group attached to the nitrogen is adjacent to a quaternary carbon. This creates a "neopentyl" environment where nucleophilic substitution (


) reactions are kinetically retarded by a factor of 

compared to linear alkyl amines.[3] Consequently, standard alkylation protocols often fail, necessitating the use of Reductive Amination or High-Energy Amide Couplings .

Strategic Applications in Drug Design

A. Metabolic Stability Enhancement

The primary metabolic route for aliphatic amines often involves oxidation at the carbon


 to the nitrogen (leading to dealkylation) or 

-oxidation.
  • Mechanism: The gem-dimethyl group at the

    
    -position eliminates abstractable protons, rendering 
    
    
    
    -oxidation impossible.[1]
  • Steric Shielding: The bulk protects the

    
    -methylene protons from CYP450 approach, significantly increasing half-life (
    
    
    
    ) in liver microsomes.[1]
B. Visualizing the Metabolic Blockade

The following diagram illustrates how 2,2-dimethylheptan-1-amine diverts metabolic pathways compared to a linear heptan-1-amine.

MetabolicPathways cluster_legend Metabolic Fate Linear Linear Heptan-1-amine (Unstable) Metab1 Alpha-Hydroxylation (CYP450) Linear->Metab1 Fast Metab2 Beta-Oxidation Linear->Metab2 Fast GemDimethyl 2,2-Dimethylheptan-1-amine (Stable) GemDimethyl->Metab1 Sterically Hindered GemDimethyl->Metab2 BLOCKED (No H) Metab3 Omega-Oxidation (Distal) GemDimethyl->Metab3 Primary Route Dealk N-Dealkylation (Loss of Activity) Metab1->Dealk Excrete Polar Metabolite (Renal Excretion) Metab3->Excrete

Figure 1: Comparison of metabolic liabilities. The gem-dimethyl group effectively blocks the major degradative pathways, shunting metabolism to the distal tail.

Experimental Protocols

Due to the steric hindrance of the neopentyl group, standard protocols must be modified.

Protocol A: High-Efficiency Amide Coupling

Standard EDC/HOBt couplings are often too slow for this amine, leading to low yields.[1]

Objective: Couple 2,2-Dimethylheptan-1-amine with a carboxylic acid (


).
Recommended Reagents:  HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) or 

(Propylphosphonic anhydride).[1]

Step-by-Step Procedure:

  • Preparation: Dissolve the Carboxylic Acid (1.0 equiv) in anhydrous DMF (Concentration ~0.1 M).

  • Activation: Add HATU (1.2 equiv) and DIPEA (Diisopropylethylamine, 3.0 equiv). Stir at Room Temperature (RT) for 15 minutes.

    • Note: The solution should turn slightly yellow/orange.

  • Addition: Add 2,2-Dimethylheptan-1-amine (1.1 equiv) in one portion.

  • Reaction: Stir at RT for 4–16 hours.

    • Monitoring: Monitor by LC-MS.[1][4] If conversion is <50% after 4 hours, heat to 50°C.

  • Workup: Dilute with EtOAc, wash with saturated

    
     (2x), water (1x), and brine (1x). Dry over 
    
    
    
    .[1]
  • Purification: Flash chromatography (Hexanes/EtOAc).

Why this works: HATU generates a highly reactive active ester (At-ester) that is less sensitive to the steric bulk of the incoming amine than the OBt-ester generated by HOBt.

Protocol B: Titanium-Mediated Reductive Amination

Direct reductive amination with


 often fails because imine formation is disfavored by the steric bulk.[1]

Objective: Couple 2,2-Dimethylheptan-1-amine with a Ketone/Aldehyde. Key Reagent: Titanium(IV) Isopropoxide (


).[1]

Step-by-Step Procedure:

  • Imine Formation:

    • In a flame-dried flask, combine the Ketone/Aldehyde (1.0 equiv) and 2,2-Dimethylheptan-1-amine (1.2 equiv).

    • Add Titanium(IV) Isopropoxide (1.5 – 2.0 equiv) neat.[1]

    • Stir the viscous mixture at RT for 6–12 hours (or 60°C for hindered ketones).

    • Mechanism:[1][5][6]

      
       acts as a Lewis acid to activate the carbonyl and as a water scavenger to drive the equilibrium toward the imine.
      
  • Reduction:

    • Dilute the mixture with anhydrous Ethanol or Methanol (approx. 0.5 M).[1]

    • Add Sodium Borohydride (

      
      , 2.0 equiv) carefully (exothermic).[1]
      
    • Stir at RT for 2 hours.

  • Quench (Critical Step):

    • Quench by adding water (1 mL per mmol Ti).[1] A white precipitate (

      
      ) will form.[1]
      
    • Dilute with EtOAc and filter through a Celite pad to remove titanium salts.

  • Workup: Wash the filtrate with brine, dry, and concentrate.

Protocol C: Nucleophilic Aromatic Substitution ( )

Useful for attaching the amine to heteroaromatic scaffolds (e.g., chloropyrimidines).

Objective: React 2,2-Dimethylheptan-1-amine with an electron-deficient aryl halide (e.g., 4-chloropyridine).

Step-by-Step Procedure:

  • Solvent: Use a polar aprotic solvent: DMSO or NMP (allows higher temps).[1]

  • Base: Use an inorganic base like

    
      (2.0 equiv) or organic base DIPEA  (2.5 equiv).[1]
    
  • Reaction:

    • Combine Aryl Halide (1.0 equiv), Amine (1.2 equiv), and Base.

    • Heat to 100–120°C . (High temperature is required to overcome the neopentyl steric barrier).

  • Microwave Option: 140°C for 30 mins in a microwave reactor is often superior for this specific amine.[1]

Synthesis Decision Workflow

Use the following logic tree to select the appropriate coupling strategy for 2,2-Dimethylheptan-1-amine.

SynthesisWorkflow Start Target: Couple 2,2-Dimethylheptan-1-amine Partner What is the Coupling Partner? Start->Partner Acid Carboxylic Acid Partner->Acid Carbonyl Aldehyde / Ketone Partner->Carbonyl ArylHalide Aryl Halide (Cl/F) Partner->ArylHalide AlkylHalide Alkyl Halide Partner->AlkylHalide Method1 Use HATU / DIPEA (Avoid EDC) Acid->Method1 Method2 Use Ti(OiPr)4 + NaBH4 (Force Imine) Carbonyl->Method2 Method3 SNAr: DMSO, 120°C or Microwave ArylHalide->Method3 Method4 STOP: SN2 is blocked. Change Strategy. AlkylHalide->Method4

Figure 2: Decision tree for synthetic route selection based on electrophile type.[1]

References

  • Gem-Dimethyl Effect in Drug Design: Talele, T. T. (2018).[1] "Natural-Products-Inspired Use of the gem-Dimethyl Group in Medicinal Chemistry." Journal of Medicinal Chemistry. Link

  • Neopentyl Substitution Kinetics: Koh, H. J., et al. (1994).[1][7] "Bimolecular nucleophilic substitution (SN2) reactions of neopentyl arenesulfonates." Journal of the Chemical Society, Perkin Transactions 2.[7] Link

  • Titanium-Mediated Reductive Amination: Bhattacharyya, S. (1995).[1] "Titanium(IV) isopropoxide and sodium borohydride: A reagent of choice for reductive amination."[8] Journal of the Chemical Society, Perkin Transactions 1. Link

  • Amide Coupling Reagents: Valeur, E., & Bradley, M. (2009).[1] "Amide bond formation: beyond the myth of coupling reagents." Chemical Society Reviews.[1] Link

Sources

Application

general procedure for alkylation of 2,2-Dimethylheptan-1-amine

An In-depth Guide to the N-Alkylation of 2,2-Dimethylheptan-1-amine: Protocols and Mechanistic Insights For Researchers, Scientists, and Drug Development Professionals Abstract The N-alkylation of primary amines is a cor...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Guide to the N-Alkylation of 2,2-Dimethylheptan-1-amine: Protocols and Mechanistic Insights

For Researchers, Scientists, and Drug Development Professionals

Abstract

The N-alkylation of primary amines is a cornerstone transformation in organic synthesis, pivotal to the construction of a vast array of functional molecules, particularly in the realms of pharmaceuticals, agrochemicals, and materials science. However, primary amines bearing significant steric hindrance, such as 2,2-Dimethylheptan-1-amine, present unique synthetic challenges. The bulky 2,2-dimethyl substitution pattern significantly encumbers the nitrogen atom, reducing its nucleophilicity and rendering it less reactive in standard alkylation protocols. This guide provides a comprehensive overview of the general procedures for the alkylation of 2,2-Dimethylheptan-1-amine, focusing on robust and efficient methodologies. We will delve into the mechanistic underpinnings of each approach, offering detailed, field-proven protocols and explaining the rationale behind experimental choices to empower researchers to navigate the complexities of manipulating sterically hindered amines.

The Challenge of Steric Hindrance in Amine Alkylation

2,2-Dimethylheptan-1-amine possesses a neopentyl-like structure adjacent to the primary amine. This steric bulk has profound implications for its reactivity:

  • Reduced Nucleophilicity: The lone pair of electrons on the nitrogen atom is sterically shielded, making it difficult for the amine to attack electrophilic carbon centers. This slows down the rate of desired SN2 reactions.[1]

  • Competing Elimination Reactions: When using alkyl halides as electrophiles, the sterically hindered amine may act as a base, promoting E2 elimination pathways, especially with secondary or tertiary alkyl halides.

  • Overalkylation Problem: A common issue in amine alkylation is the tendency for the product secondary amine, which is often more nucleophilic than the starting primary amine, to react further with the alkylating agent, leading to a mixture of secondary, tertiary, and even quaternary ammonium salts.[2][3]

Addressing these challenges requires carefully selected synthetic strategies that can accommodate the reduced reactivity of the amine while maintaining high selectivity for the desired mono-alkylated product.

Recommended Alkylation Strategies

We will explore three primary strategies for the N-alkylation of 2,2-Dimethylheptan-1-amine, each with its own advantages and specific applications.

  • Reductive Amination: The most versatile and generally preferred method for the controlled mono-alkylation of primary amines.[4][5][6]

  • Direct Alkylation with Alkyl Halides: A classical approach that can be effective under specific conditions but is fraught with challenges.[7]

  • Catalytic Alkylation with Alcohols (Borrowing Hydrogen): A modern, sustainable approach that offers excellent atom economy.[8][9]

Protocol I: Reductive Amination

Reductive amination is a powerful, one-pot procedure that converts a carbonyl group (an aldehyde or ketone) and an amine into a more substituted amine.[6][10][11] The reaction proceeds via an intermediate imine, which is then reduced to the final amine product. This method elegantly circumvents the overalkylation issue because the primary amine reacts with the carbonyl to form an imine, which is then reduced; the resulting secondary amine is generally less reactive towards further imine formation under the reaction conditions.[4]

Causality Behind Experimental Choices:
  • Reducing Agent: Sodium triacetoxyborohydride (NaBH(OAc)₃) is the reagent of choice for reductive aminations.[12][13][14] It is a mild and selective reducing agent that readily reduces the protonated imine intermediate much faster than it reduces the starting aldehyde or ketone.[4][15] This selectivity is crucial for a one-pot procedure. Unlike sodium borohydride (NaBH₄), NaBH(OAc)₃ is tolerant of the mildly acidic conditions often used to catalyze imine formation.[13] Sodium cyanoborohydride (NaBH₃CN) is also effective but is more toxic.[16][17]

  • Solvent: Dichloromethane (DCM) or 1,2-dichloroethane (DCE) are excellent solvents as they are relatively non-polar and aprotic, which facilitates imine formation by not competing for hydrogen bonding.[5][13]

  • Acid Catalyst (Optional): For less reactive ketones or hindered amines, a catalytic amount of acetic acid can be added to protonate the carbonyl oxygen, increasing its electrophilicity and accelerating imine formation.[12][16]

Experimental Workflow: Reductive Amination

G cluster_0 Reaction Setup cluster_1 Reduction cluster_2 Work-up & Purification A Dissolve 2,2-Dimethylheptan-1-amine (1.0 eq) and Aldehyde/Ketone (1.1 eq) in DCM B Stir at Room Temperature (1-2 h) to form Imine intermediate A->B C Add NaBH(OAc)₃ (1.5 eq) portion-wise B->C D Stir at Room Temperature until completion (4-24 h) C->D E Quench with saturated NaHCO₃ solution D->E F Extract with DCM E->F G Dry organic layer (Na₂SO₄), concentrate in vacuo F->G H Purify by column chromatography G->H

Caption: General workflow for reductive amination.

Detailed Protocol: Synthesis of N-Benzyl-2,2-dimethylheptan-1-amine
  • Reactant Preparation: To a solution of 2,2-Dimethylheptan-1-amine (1.0 eq., e.g., 1.43 g, 10 mmol) in dichloromethane (DCM, 50 mL) in a round-bottom flask, add benzaldehyde (1.05 eq., 1.11 g, 10.5 mmol).

  • Imine Formation: Stir the mixture at room temperature for 1-2 hours. Formation of the imine intermediate can be monitored by TLC or GC-MS. For hindered substrates, this step may be slower.

  • Reduction: Add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq., 3.18 g, 15 mmol) portion-wise over 10 minutes. The reaction may be mildly exothermic.

  • Reaction Monitoring: Continue to stir the reaction mixture at room temperature. Monitor the progress by TLC or LC-MS until the starting amine is consumed (typically 4-24 hours).

  • Work-up: Carefully quench the reaction by slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Stir vigorously for 30 minutes until gas evolution ceases.

  • Extraction: Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer with DCM (2 x 25 mL).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to afford the pure N-benzyl-2,2-dimethylheptan-1-amine.

ParameterConditionRationale
Amine:Carbonyl Ratio 1 : 1.05-1.2A slight excess of the carbonyl ensures full conversion of the limiting amine.
Reducing Agent NaBH(OAc)₃ (1.5 eq.)Mild, selective for iminium ions, and effective in common organic solvents.[12][14]
Solvent DCM, DCE, THF, MeOHAprotic solvents like DCM/DCE are preferred to facilitate imine formation.[13]
Temperature Room TemperatureSufficient for most reductive aminations; mild conditions preserve sensitive functional groups.
Reaction Time 4 - 24 hoursHighly dependent on the steric hindrance of both the amine and the carbonyl compound.

Protocol II: Direct Alkylation with Alkyl Halides

Direct alkylation involves the reaction of the amine with an alkyl halide in an SN2 reaction. For sterically hindered amines, this method is challenging due to the high propensity for overalkylation and the amine's poor nucleophilicity.[3]

Causality Behind Experimental Choices:
  • Controlling Overalkylation: To favor mono-alkylation, a large excess of the primary amine can be used. This ensures that the alkyl halide is more likely to encounter a molecule of the starting amine rather than the product secondary amine. Alternatively, specialized conditions can be employed, such as using amine hydrobromide salts to selectively deprotonate the primary amine while keeping the secondary amine product protonated and unreactive.[18]

  • Base: A non-nucleophilic hindered base, such as diisopropylethylamine (DIPEA) or 2,6-lutidine, can be used to scavenge the acid (HX) produced during the reaction without competing in the alkylation.[1]

  • Solvent: Polar aprotic solvents like acetonitrile (ACN) or dimethylformamide (DMF) can help to solvate the transition state and accelerate SN2 reactions.

Mechanism: The Overalkylation Problem

G A Primary Amine (R-NH₂) C Secondary Amine (R-NH-R') A->C + R'-X B Alkyl Halide (R'-X) B->C D Tertiary Amine (R-N(R')₂) B->D E Quaternary Salt ([R-N(R')₃]⁺X⁻) B->E C->D + R'-X (Overalkylation) D->E + R'-X (Overalkylation)

Caption: Pathway of overalkylation in direct amination.

Detailed Protocol: Synthesis of N-Butyl-2,2-dimethylheptan-1-amine
  • Reactant Preparation: In a pressure tube, dissolve 2,2-Dimethylheptan-1-amine (3.0 eq., 4.29 g, 30 mmol) in acetonitrile (30 mL).

  • Addition of Alkyl Halide: Add 1-bromobutane (1.0 eq., 1.37 g, 10 mmol).

  • Reaction: Seal the tube and heat the mixture to 60-80 °C. The elevated temperature is necessary to overcome the activation energy barrier due to steric hindrance.

  • Reaction Monitoring: Monitor the reaction by GC-MS for the disappearance of 1-bromobutane.

  • Work-up: After cooling to room temperature, concentrate the mixture under reduced pressure.

  • Purification: Dissolve the residue in diethyl ether and wash with water to remove the amine hydrobromide salt. Dry the organic layer over Na₂SO₄, concentrate, and purify by column chromatography or distillation to separate the desired secondary amine from the excess primary amine.

Protocol III: Catalytic Alkylation with Alcohols

The "Borrowing Hydrogen" or "Hydrogen Autotransfer" methodology is an elegant and sustainable strategy for N-alkylation that uses alcohols as the alkylating agents, producing only water as a byproduct.[8][9][19] The mechanism involves the temporary oxidation of the alcohol to an aldehyde by a metal catalyst, which then undergoes reductive amination with the amine, using the hydrogen that was "borrowed" in the first step.

Catalytic Cycle: Borrowing Hydrogen

G A R'CH₂OH + [M] B R'CHO + [M]-H₂ A->B Oxidation D Imine (R-N=CHR') B->D + R-NH₂ - H₂O C R-NH₂ C->D E Secondary Amine (R-NH-CH₂R') + [M] D->E + [M]-H₂ (Reduction)

Caption: Simplified catalytic cycle for N-alkylation via borrowing hydrogen.

This method often requires specialized transition-metal catalysts (e.g., based on Ru, Ir, Mn, or Ni) and specific ligands.[8][9][20] While highly efficient and green, the development and optimization of these catalytic systems can be more complex than the stoichiometric methods described above. The protocol would be highly dependent on the specific catalyst system chosen.

Conclusion and Method Selection

For the general alkylation of a sterically hindered primary amine like 2,2-Dimethylheptan-1-amine, reductive amination stands out as the most reliable and versatile method. It offers excellent control over mono-alkylation, proceeds under mild conditions, and tolerates a wide range of functional groups. Direct alkylation with alkyl halides should be considered a less favorable alternative, reserved for situations where the corresponding aldehyde or ketone is unavailable and where overalkylation can be suppressed by using a large excess of the amine. Catalytic alkylation with alcohols represents the cutting-edge of sustainable amine synthesis and is an excellent choice for process chemistry and green applications, provided a suitable catalyst system is available.

References

  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862. [Link]

  • Organic Chemistry Portal. (n.d.). Sodium triacetoxyborohydride. [Link]

  • Li, G., et al. (2025). Inorganic Iodide Catalyzed Alkylation of Amines with Primary Alcohols. CCS Chemistry. [Link]

  • Li, G., et al. (2025). Inorganic Iodide Catalyzed Alkylation of Amines with Primary Alcohols. CCS Chemistry. [Link]

  • El-Sepelgy, O., et al. (2018). Efficient and selective N-alkylation of amines with alcohols catalysed by manganese pincer complexes. Nature Communications, 9(1), 1-8. [Link]

  • Li, Q.-Q., et al. (2015). Direct Alkylation of Amines with Alcohols Catalyzed by Base. Organic Letters, 17(21), 5328-5331. [Link]

  • Pust, M., et al. (2017). Efficient nickel-catalysed N-alkylation of amines with alcohols. Catalysis Science & Technology, 7(1), 93-98. [Link]

  • Chem Help ASAP. (2019, January 17). synthesis of secondary amines [Video]. YouTube. [Link]

  • Ashenhurst, J. (2017, September 1). Reductive Amination, and How It Works. Master Organic Chemistry. [Link]

  • Medley, J. W. (n.d.). C-N Bond-Forming Reactions: Reductive Amination. Myers Chem 115, Harvard University. [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of secondary and tertiary amines. [Link]

  • ChemistryStudent. (n.d.). Producing Secondary and Tertiary Amines (A-Level). [Link]

  • Save My Exams. (2025, January 4). Producing Amines (Cambridge (CIE) A Level Chemistry): Revision Note. [Link]

  • Zhang, W., et al. (2024). Synthesis of Secondary Amines via Self-Limiting Alkylation. Journal of the American Chemical Society. [Link]

  • Chem-Station. (2014, May 3). Borch Reductive Amination. [Link]

  • Sommer, H. Z., et al. (1974). Alkylation of Amines: A New Method for the Synthesis of Quaternary Ammonium Compounds from Primary and Secondary Amines. DTIC. [Link]

  • Kumar, D., et al. (2016). Selective N-alkylation of primary amines with R–NH2·HBr and alkyl bromides using a competitive deprotonation/protonation strategy. RSC Advances, 6(62), 57451-57455. [Link]

  • Wikipedia. (n.d.). Buchwald–Hartwig amination. [Link]

  • Chemistry LibreTexts. (2023, June 30). Buchwald-Hartwig Amination. [Link]

  • Lundgren, R. (2008). Analysis of a Buckwald-Hartwig amination: reaction for pharmaceutical production. [Link]

  • Vantourout, J. C., et al. (2014). Rational Ligand Design for the Arylation of Hindered Primary Amines Guided by Reaction Progress Kinetic Analysis. Journal of the American Chemical Society, 136(49), 17221-17231. [Link]

  • Wikipedia. (n.d.). Amine alkylation. [Link]

  • Li, X. (2022). The Asymmetric Buchwald–Hartwig Amination Reaction. Synlett, 33(12), 1133-1139. [Link]

  • Pasha, M. A., & Jayashankara, V. P. (2007). A novel N-alkylation of amines by alkyl halides on mixed oxides at room temperature. Journal of the Serbian Chemical Society, 72(1), 69-76. [Link]

  • JoVE. (2023, April 30). Preparation of Amines: Reductive Amination of Aldehydes and Ketones. [Link]

  • Reddit. (2017, January 29). [Named Reaction #2] Buchwald-Hartwig Amination. [Link]

  • Quora. (2017, March 18). How do Grignard reagents react with amine?. [Link]

  • University of Calgary. (n.d.). Ch22: Alkylation of Amines. [Link]

  • Google Patents. (2016). WO2016105974A1 - Sterically hindered amine and oxyalkyl amine light stabilizers.
  • Chemistry Stack Exchange. (2022, June 8). Can primary amine be produced using Grignard reagent?. [Link]

  • Ashenhurst, J. (2017, May 26). Alkylation of Amines (Sucks!). Master Organic Chemistry. [Link]

  • eGrove. (2021, May 8). One-Pot Synthesis of Disubstituted Primary Amines from Nitriles Via Grignard Addition and Metal-Alcohol Reduction. [Link]

  • Wikipedia. (n.d.). Reductive amination. [Link]

  • Organic Chemistry Portal. (n.d.). Grignard Reaction. [Link]

  • Kumar, A., et al. (2019). General Synthesis of N-Alkylation of Amines with Secondary Alcohols via Hydrogen Autotransfer. Organic Letters, 21(22), 9158-9162. [Link]

  • Moore, J. (2011, September 17). Reductive Amination: Mechanism & Examples [Video]. YouTube. [Link]

  • Chem Help ASAP. (2020, March 21). reductive amination & secondary amine synthesis [Video]. YouTube. [Link]

  • Chad's Prep. (2018, September 21). 22.4e Synthesis of Amines Reductive Amination [Video]. YouTube. [Link]

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Method

Application Note: 2,2-Dimethylheptan-1-amine in Coordination Chemistry

Classification: Sterically Hindered Primary Amine Ligands CAS: 2098016-77-2 (HCl salt ref) / Generic Alkyl Amine Class Document ID: AN-LIG-22DMH-01 Target Audience: Synthetic Chemists, Hydrometallurgists, and Nanomateria...

Author: BenchChem Technical Support Team. Date: February 2026

Classification: Sterically Hindered Primary Amine Ligands CAS: 2098016-77-2 (HCl salt ref) / Generic Alkyl Amine Class Document ID: AN-LIG-22DMH-01 Target Audience: Synthetic Chemists, Hydrometallurgists, and Nanomaterial Engineers.

Executive Summary & Ligand Profile[1]

2,2-Dimethylheptan-1-amine (hereafter 2,2-DMHA ) represents a specialized class of "Neopentyl-type" ligands. Unlike linear primary amines (e.g., n-heptylamine) that pack densely, or alpha-branched amines (e.g., 2-ethylhexylamine) that introduce chirality, 2,2-DMHA offers a unique achiral, sterically demanding architecture due to the gem-dimethyl group at the


-position relative to the nitrogen.

This structural motif creates a "steric umbrella" close to the metal center while maintaining a lipophilic heptyl tail. This guide details its application in three critical domains where this specific balance is required:

  • Hydrometallurgy: High-selectivity extraction of Cobalt(II) over Nickel(II).[1]

  • Nanocrystal Engineering: Surface passivation with controlled packing density.

  • Homogeneous Catalysis: Modulation of coordination spheres in Palladium cross-coupling.

Key Physicochemical Properties (Theoretical & Analogous)
PropertyValue / CharacteristicRelevance to Coordination
Structure

-quaternary Carbon
Prevents

-hydride elimination; high thermal stability.
Basicity (pKa) ~10.2 - 10.5 (Est.)Strong

-donor; comparable to neopentylamine.
Steric Profile High Cone AngleBlocks vacant sites; prevents bis-ligation in crowded spheres.
Lipophilicity High (LogP > 3.0)Excellent solubility in non-polar solvents (Toluene, Kerosene).

Critical Safety & Nomenclature Warning

WARNING: Do not confuse 2,2-Dimethylheptan-1-amine with "DMHA" (Octodrine or 1,5-dimethylhexylamine), a central nervous system stimulant. While they are isomers, their biological activities and chemical steric profiles differ significantly. Ensure CAS verification (or structural confirmation via NMR) before use.

Application A: Hydrometallurgy (Co/Ni Separation)

Mechanism: Steric Exclusion Extraction

In acidic sulfate or chloride media, primary amines extract metal anions via an ion-exchange mechanism. 2,2-DMHA is superior to linear amines for Cobalt/Nickel separation due to the Steric Exclusion Principle .

  • Cobalt(II): Forms tetrahedral anionic complexes

    
     easily.
    
  • Nickel(II): Prefers octahedral geometry

    
     and resists forming extractable anionic chloro-complexes.
    
  • The 2,2-DMHA Advantage: The bulky gem-dimethyl group destabilizes the formation of the octahedral outer-sphere complex required to extract Nickel, thereby amplifying the selectivity for the tetrahedral Cobalt species.

Protocol 1: Solvent Extraction of Co(II)

Objective: Selectively extract Co(II) from a mixed Co/Ni chloride feed.

Reagents
  • Organic Phase: 0.5 M 2,2-DMHA in Kerosene (Modifier: 5% Isodecanol to prevent third-phase formation).

  • Aqueous Feed: 2 g/L Co(II), 2 g/L Ni(II) in 4 M HCl.

  • Stripping Agent: 0.1 M HCl.

Step-by-Step Workflow
  • Pre-Equilibration (Acidification):

    • Contact the Organic Phase with 2 M HCl (1:1 ratio) for 10 minutes.

    • Reaction:

      
      
      
    • Separate phases.[2] The amine is now in its salt form.[3]

  • Extraction:

    • Mix Pre-equilibrated Organic Phase with Aqueous Feed at an O:A ratio of 1:1.

    • Shake vigorously for 5 minutes at 25°C.

    • Allow settling (2-3 minutes). The 2,2-DMHA facilitates rapid phase disengagement due to low viscosity compared to tertiary amines.

  • Scrubbing (Optional but Recommended):

    • Contact loaded organic phase with a small volume of 4 M HCl containing 5 g/L Co(II). This displaces any co-extracted Ni(II).

  • Stripping:

    • Contact the organic phase with 0.1 M HCl (O:A 1:1).

    • Cobalt transfers to the aqueous phase as the anionic complex dissociates at low chloride concentration.

Data Visualization: Extraction Logic

ExtractionCycle Figure 1: Steric Exclusion Extraction Cycle for Cobalt Recovery Feed Feed Solution (Co2+ / Ni2+ in HCl) Complex Co-Amine Complex (Tetrahedral) Feed->Complex High [Cl-] Amine 2,2-DMHA (Org) (Steric Selector) Amine->Complex Protonation Raffinate Raffinate (Ni2+ Rejected) Complex->Raffinate Ni Exclusion Strip Purified Co2+ (Aqueous) Complex->Strip Low [Cl-] (Stripping) Strip->Amine Regeneration

Application B: Nanocrystal Surface Engineering

Mechanism: The "Cone Angle" Packing Effect

In the synthesis of Quantum Dots (e.g., CdSe, InP), linear amines (Oleylamine) pack tightly, creating a dense shell that can insulate the particle too effectively, hindering charge transfer in solar cells. 2,2-DMHA acts as a Low-Density Capping Agent . The bulky head group prevents the alkyl tails from aligning perfectly parallel (Van der Waals interlocking), creating "defects" or "channels" in the ligand shell that facilitate:

  • Subsequent ligand exchange with conductive linkers.

  • Access for catalytic substrates.

Protocol 2: Ligand Exchange on CdSe Nanocrystals

Objective: Replace tight-binding Oleic Acid with 2,2-DMHA to increase colloidal solubility in octane while preparing for conductive ligand exchange.

Reagents
  • CdSe Quantum Dots (Oleic Acid capped) in Toluene.

  • Pure 2,2-Dimethylheptan-1-amine (degassed).

  • Precipitant: Methyl Acetate or Ethanol.

  • Solvent: Octane (anhydrous).

Step-by-Step Workflow
  • Preparation:

    • Load 5 mL of CdSe QD stock solution (~10 mg/mL) into a Schlenk flask under

      
      .
      
  • Exchange Reaction:

    • Add 2 mL of 2,2-DMHA (excess).

    • Note: The pKa of alkyl amines (~10.5) is higher than carboxylates, driving the proton transfer and X-type ligand displacement.

    • Stir at 60°C for 1 hour. (Mild heat overcomes the kinetic barrier of the bulky gem-dimethyl group).

  • Purification:

    • Cool to room temperature.

    • Add Methyl Acetate (1:3 ratio) to precipitate the QDs. Crucial: Do not use excess Methanol, as it may strip the labile 2,2-DMHA entirely.

    • Centrifuge at 4000 rpm for 5 minutes.

  • Resuspension:

    • Discard supernatant (containing displaced Oleic Acid).

    • Redisperse pellet in anhydrous Octane.

    • Result: The solution should remain optically clear. Turbidity indicates incomplete exchange or aggregation.

Application C: Homogeneous Catalysis (Pd-Catalyzed Coupling)

Mechanism: Preventing Bis-Ligation

In Palladium-catalyzed cross-coupling (e.g., Buchwald-Hartwig), highly active catalysts often require a mono-ligated


 species. Linear amines often form stable, inactive 

bis-complexes. The 2,2-DMHA ligand, with its neopentyl-like bulk, thermodynamically disfavors the formation of the crowded bis-complex, shifting the equilibrium toward the active mono-ligated species.
Comparative Steric Topology

The following diagram illustrates why 2,2-DMHA is distinct from standard n-Heptylamine.

Sterics Figure 2: Steric Topology Comparison cluster_0 Linear Amine (n-Heptylamine) cluster_1 2,2-DMHA (Target Ligand) L1 Metal Center A1 N-H2 L1->A1 C1 CH2-CH2... (Flexible) A1->C1 Note1 Low Cone Angle Allows Bis-Ligation L2 Metal Center A2 N-H2 L2->A2 C2 C(CH3)2 (Rigid Bulk) A2->C2 Tail Heptyl Chain C2->Tail Note2 High Cone Angle Enforces Mono-Ligation

References

  • General Amine Ligand Chemistry

    • BenchChem Technical Guides.[4] "The Differential Roles of Primary, Secondary, and Tertiary Amines in Nanoparticle Synthesis." (2025).[5][6] Link

  • Tolman, C. A. "Steric effects of phosphorus ligands in organometallic chemistry and homogeneous catalysis." Chemical Reviews, 77(3), 313-348.
  • Hydrometallurgy (Amine Extractants)

    • Naganawa, H., et al. "Separation of Cobalt and Nickel from Aqueous Solution." SciSpace Reviews. (2012). Link

  • Neopentyl Amine Properties

    • PubChem Compound Summary for Neopentylamine. (Analogous structural data). Link

  • Ligand Exchange Mechanisms

    • De Nolf, K., et al. "Influence of Ligand Shape and Steric Hindrance on the Composition of the Nanocrystal Ligand Shell."[7] Ghent University / Biblio. Link

Disclaimer: This Application Note is based on chemical principles derived from homologous series (neopentyl amines and branched fatty amines). Users should validate specific reaction kinetics for 2,2-DMHA in their unique systems.

Sources

Method

Application Notes &amp; Protocols: Strategies for the Efficient Acylation of 2,2-Dimethylheptan-1-amine

Introduction: Overcoming the Challenge of Steric Hindrance The formation of the amide bond is arguably the most critical and frequently executed reaction in medicinal chemistry and drug development.[1] While numerous pro...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Overcoming the Challenge of Steric Hindrance

The formation of the amide bond is arguably the most critical and frequently executed reaction in medicinal chemistry and drug development.[1] While numerous protocols exist for this transformation, the coupling of sterically hindered primary amines, such as the neopentyl-type 2,2-Dimethylheptan-1-amine, presents a formidable synthetic challenge. The inherent difficulty arises from the significant steric bulk imposed by the gem-dimethyl group on the carbon adjacent to the nitrogen atom. This congestion shields the amine's nucleophilic lone pair, drastically reducing its reactivity towards activated carboxylic acid species.

Standard coupling methodologies often fail or provide disappointingly low yields, necessitating elevated temperatures or extended reaction times, which can compromise the integrity of complex molecules.[1][2][3] This guide provides a detailed analysis of robust and efficient reagents and protocols specifically tailored for the successful coupling of 2,2-Dimethylheptan-1-amine with a variety of carboxylic acids, empowering researchers to overcome this common synthetic hurdle.

The Causality of Failure: Why Standard Methods Fall Short

The direct condensation of a carboxylic acid and an amine is thermodynamically unfavorable at ambient temperatures, primarily due to the formation of a non-reactive ammonium carboxylate salt.[4] Coupling reagents circumvent this by converting the carboxylic acid's hydroxyl group into a better leaving group, thereby creating a highly electrophilic acylating agent.

However, with a hindered amine like 2,2-Dimethylheptan-1-amine, the rate of nucleophilic attack (k₂ in the diagram below) is significantly diminished. This sluggishness allows competing side reactions to dominate. For instance, when using carbodiimide reagents like DCC or EDC, the highly reactive O-acylisourea intermediate can undergo an intramolecular rearrangement to form a stable, unreactive N-acylurea byproduct, effectively capping the activated acid and halting the desired reaction.[5] Success, therefore, hinges on selecting an activation strategy that generates an intermediate sufficiently reactive to be intercepted by the hindered amine before it can decompose or rearrange.

G cluster_activation Carboxylic Acid Activation cluster_coupling Amide Formation vs. Side Reaction Carboxylic_Acid R-COOH Activated_Intermediate Activated Intermediate (e.g., O-Acylisourea) Carboxylic_Acid->Activated_Intermediate + Coupling Reagent Coupling_Reagent Coupling Reagent Amide_Product Desired Amide Activated_Intermediate->Amide_Product k₂ (Slow due to Steric Hindrance) + Hindered Amine Side_Product Side Product (e.g., N-Acylurea) Activated_Intermediate->Side_Product k_side (Competing Reaction) Hindered_Amine 2,2-Dimethylheptan-1-amine

Figure 1: Kinetic competition in hindered amide couplings.

Recommended Reagents for Hindered Amine Acylation

To effectively couple 2,2-Dimethylheptan-1-amine, the strategy must focus on generating a highly reactive, yet reasonably stable, activated species. The following classes of reagents have proven most effective in the field.

Uronium/Aminium Salts: The Gold Standard

Reagents such as HATU , HBTU, and HCTU are among the most powerful coupling agents available.[] HATU ([1-Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is particularly recommended for sterically demanding couplings.[7][8]

  • Mechanism of Action: In the presence of a non-nucleophilic base like N,N-diisopropylethylamine (DIPEA), HATU reacts with a carboxylic acid to form a highly reactive OAt-active ester.[9] The pyridine nitrogen within the 7-azabenzotriazole (HOAt) moiety provides anchimeric assistance, stabilizing the transition state and accelerating the rate of aminolysis, making it superior to HOBt-based reagents like HBTU for challenging substrates.[9]

  • Key Consideration: A potential side reaction is the guanidinylation of the primary amine.[8] This is easily suppressed by ensuring the carboxylic acid is pre-activated with HATU and the base before the introduction of 2,2-Dimethylheptan-1-amine.

Phosphonium Salts: A Robust Alternative

Phosphonium-based reagents like PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) and PyAOP ((7-Azabenzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate) are excellent alternatives.[10]

  • Mechanism of Action: Similar to uronium salts, they generate highly reactive OBt or OAt active esters.

  • Primary Advantage: A key benefit of phosphonium salts is the absence of the reactive guanidinium species, eliminating the risk of amine guanidinylation. This makes them a safer choice if the reaction stoichiometry or order of addition cannot be precisely controlled. PyAOP, the aza-derivative, is generally considered more reactive and is particularly effective for coupling hindered N-methyl amino acids, a problem analogous to the neopentyl amine challenge.[10]

The Acyl Halide Method: Maximum Reactivity

For cases where even the most potent coupling reagents fail, conversion of the carboxylic acid to an acyl chloride represents the most aggressive activation strategy.

  • Mechanism of Action: Reagents like thionyl chloride (SOCl₂) or oxalyl chloride convert the carboxylic acid into a highly electrophilic acyl chloride.[][11] This species reacts rapidly with even poorly nucleophilic amines.[12] The reaction is typically run in an aprotic solvent with a tertiary amine base (e.g., triethylamine or DIPEA) to neutralize the HCl byproduct.[11]

  • Caveats: This method's harshness is its primary drawback. The reagents used for acyl chloride formation are often incompatible with sensitive functional groups, limiting its applicability in complex molecule synthesis.[13][14]

Mixed Anhydrides: A Classic and Potent Approach

The formation of a mixed carboxylic-carbonic anhydride is a powerful and cost-effective method for acid activation.

  • Mechanism of Action: The carboxylic acid is treated with an alkyl chloroformate, most commonly isobutyl chloroformate, and a hindered base like N-methylmorpholine (NMM) at low temperature.[15] This generates a mixed anhydride that is highly activated towards nucleophilic attack by the amine.

  • Optimization: The choice of base and solvent is critical to suppress side reactions, such as the formation of urethane byproducts.[16] Using NMM in solvents like THF or dichloromethane is often a good combination.[16]

Comparative Summary of Recommended Reagents

Reagent ClassExample(s)MechanismKey AdvantagesPotential Disadvantages
Uronium/Aminium HATU, HCTUForms highly reactive OAt/OBt active esterExtremely high reactivity and fast reaction rates, ideal for hindered substrates.[7]Potential for amine guanidinylation side reaction; higher cost.[8]
Phosphonium PyBOP, PyAOPForms highly reactive OAt/OBt active esterHigh reactivity, no risk of guanidinylation.Byproducts can sometimes complicate purification.
Acyl Halide SOCl₂, (COCl)₂Forms highly reactive acyl chlorideHighest level of activation, effective when other methods fail.[]Harsh conditions, poor functional group tolerance.[14]
Mixed Anhydride Isobutyl ChloroformateForms reactive mixed anhydrideCost-effective, high reactivity, clean byproducts (isobutanol, CO₂).Requires low temperatures, potential for urethane side products.[16]
Carbodiimide EDC, DCC + HOBt/HOAtForms O-acylisourea, trapped as active esterWater-soluble byproducts (EDC), widely used.[17]Often insufficient for severely hindered amines, risk of N-acylurea formation.[5]

Detailed Experimental Protocols

The following protocols are generalized and may require optimization for specific carboxylic acid substrates. All reactions should be conducted in anhydrous solvents under an inert atmosphere (e.g., Nitrogen or Argon).

Protocol 1: HATU-Mediated Coupling (Recommended First Choice)
  • Materials:

    • Carboxylic Acid (1.0 equiv)

    • HATU (1.1 equiv)

    • N,N-Diisopropylethylamine (DIPEA) (3.0 equiv)

    • 2,2-Dimethylheptan-1-amine (1.2 equiv)

    • Anhydrous N,N-Dimethylformamide (DMF)

  • Procedure:

    • To a stirred solution of the carboxylic acid (1.0 equiv) in anhydrous DMF, add HATU (1.1 equiv) followed by DIPEA (3.0 equiv).

    • Stir the mixture at room temperature for 15-30 minutes. This is the "pre-activation" step, where the OAt-active ester is formed.[4]

    • Add 2,2-Dimethylheptan-1-amine (1.2 equiv) to the pre-activated mixture.

    • Stir the reaction at room temperature for 2-12 hours. Monitor progress by TLC or LC-MS. For particularly challenging substrates, gentle heating (40-50 °C) may be beneficial.[3]

    • Work-up: Dilute the reaction mixture with ethyl acetate. Wash sequentially with 5% aqueous LiCl (to remove DMF), 1M HCl, saturated aqueous NaHCO₃, and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.[4]

Protocol 2: Acyl Chloride Mediated Coupling
  • Materials:

    • Carboxylic Acid (1.0 equiv)

    • Oxalyl Chloride (1.5 equiv) or Thionyl Chloride (1.5 equiv)

    • Anhydrous Dichloromethane (DCM)

    • Catalytic DMF (1-2 drops)

    • 2,2-Dimethylheptan-1-amine (1.2 equiv)

    • Triethylamine (TEA) or DIPEA (3.0 equiv)

  • Procedure:

    • Acid Chloride Formation: To a stirred solution of the carboxylic acid (1.0 equiv) in anhydrous DCM at 0 °C, add catalytic DMF (1 drop). Slowly add oxalyl chloride (1.5 equiv).

    • Allow the mixture to warm to room temperature and stir for 1-2 hours until gas evolution ceases. The formation of the acyl chloride is now complete.[11]

    • Concentrate the mixture under reduced pressure to remove excess oxalyl chloride and solvent. Re-dissolve the crude acyl chloride in fresh anhydrous DCM.

    • Amidation: In a separate flask, dissolve 2,2-Dimethylheptan-1-amine (1.2 equiv) and TEA (3.0 equiv) in anhydrous DCM. Cool this solution to 0 °C.

    • Slowly add the solution of the acyl chloride to the amine/TEA solution at 0 °C.

    • Allow the reaction to warm to room temperature and stir for 1-4 hours. Monitor progress by TLC or LC-MS.

    • Work-up: Quench the reaction with water. Separate the layers and extract the aqueous layer with DCM. Combine the organic layers, wash with 1M HCl, saturated aqueous NaHCO₃, and brine. Dry over Na₂SO₄, filter, and concentrate. Purify by column chromatography.

Protocol 3: Mixed Anhydride Coupling via Isobutyl Chloroformate
  • Materials:

    • Carboxylic Acid (1.0 equiv)

    • N-Methylmorpholine (NMM) (1.1 equiv)

    • Isobutyl Chloroformate (1.1 equiv)

    • 2,2-Dimethylheptan-1-amine (1.2 equiv)

    • Anhydrous Tetrahydrofuran (THF)

  • Procedure:

    • Dissolve the carboxylic acid (1.0 equiv) in anhydrous THF and cool the solution to -15 °C (ice/salt bath).

    • Add NMM (1.1 equiv) and stir for 1-2 minutes.

    • Slowly add isobutyl chloroformate (1.1 equiv) while maintaining the temperature at -15 °C. A precipitate of NMM·HCl may form.

    • Stir the reaction at -15 °C for 30 minutes to form the mixed anhydride.

    • Add 2,2-Dimethylheptan-1-amine (1.2 equiv) to the reaction mixture.

    • Allow the reaction to slowly warm to room temperature and stir for 2-6 hours. Monitor progress by TLC or LC-MS.

    • Work-up: Filter off any precipitated salts. Concentrate the filtrate under reduced pressure. Redissolve the residue in ethyl acetate and wash sequentially with 1M HCl, saturated aqueous NaHCO₃, and brine. Dry the organic layer over Na₂SO₄, filter, and concentrate. Purify by column chromatography.

Mechanistic & Workflow Visualizations

G RCOOH R-COOH RCOO_neg R-COO⁻ RCOOH->RCOO_neg Deprotonation HATU HATU O_Acylisouronium O-Acylisouronium Intermediate DIPEA DIPEA RCOO_neg->O_Acylisouronium Attacks HATU OAt_ester OAt-Active Ester O_Acylisouronium->OAt_ester OAt⁻ Attack TMU Tetramethylurea (Byproduct) O_Acylisouronium->TMU Releases Amide Final Amide OAt_ester->Amide Amine Attack HOAt HOAt OAt_ester->HOAt Releases Amine Hindered Amine (R'-NH₂)

Figure 2: Activation mechanism using HATU coupling reagent.

G cluster_prep Preparation cluster_reaction Reaction cluster_purification Work-up & Purification start Dissolve Carboxylic Acid in Anhydrous Solvent add_reagents Add Coupling Reagent & Base start->add_reagents preactivate Pre-activation (15-30 min) add_reagents->preactivate add_amine Add 2,2-Dimethylheptan-1-amine preactivate->add_amine react Stir at RT (2-12h) add_amine->react monitor Monitor by TLC / LC-MS react->monitor workup Aqueous Work-up (Acid/Base Washes) monitor->workup Upon Completion dry Dry & Concentrate workup->dry purify Column Chromatography dry->purify product Pure Amide Product purify->product

Figure 3: General experimental workflow for hindered couplings.

References

  • Organic & Biomolecular Chemistry. (n.d.). Recent advances in asymmetric synthesis of chiral amides and peptides: racemization-free coupling reagents. RSC Publishing. Retrieved from [Link]

  • ACS Publications. (n.d.). Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals. Retrieved from [Link]

  • Chemical Society Reviews. (2008). Amide bond formation: beyond the myth of coupling reagents. RSC Publishing. Retrieved from [Link]

  • ResearchGate. (2025). Efficient Peptide Coupling Involving Sterically Hindered Amino Acids. Retrieved from [Link]

  • Aapptec Peptides. (n.d.). Coupling Reagents. Retrieved from [Link]

  • ACS Publications. (2011). Peptide Coupling Reagents, More than a Letter Soup. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. Retrieved from [Link]

  • Chemistry Steps. (2025). Amides from Carboxylic Acids-DCC and EDC Coupling. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Ynamide Coupling Reagents: Origin and Advances. Retrieved from [Link]

  • CHIMIA. (n.d.). The Synthesis of Sterically Hindered Amides. Retrieved from [Link]

  • Organic & Biomolecular Chemistry. (n.d.). A one-step base-free synthesis of N-arylamides via modified pivaloyl mixed anhydride mediated amide coupling. RSC Publishing. Retrieved from [Link]

  • ACS Publications. (n.d.). 2-Azaaryl-1-methylpyridinium Halides: Aqueous-Soluble Activating Reagents for Efficient Amide Coupling in Water. Retrieved from [Link]

  • Wikipedia. (n.d.). HATU. Retrieved from [Link]

  • Canadian Science Publishing. (n.d.). Mixed anhydrides in peptide synthesis. A study of urethane formation with a contribution on minimization of racemization. Retrieved from [Link]

  • Fisher Scientific. (n.d.). Amide Synthesis. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Amide synthesis by acylation. Retrieved from [Link]

  • Reddit. (2021). Tips and tricks for difficult amide bond formation?. Retrieved from [Link]

  • University of Huddersfield Research Portal. (n.d.). Synthesis of Amides from Acid Chlorides and Amines in the Bio-based Solvent CyreneTM. Retrieved from [Link]

  • Pearson. (n.d.). Amide Formation Explained: Definition, Examples, Practice & Video Lessons. Retrieved from [Link]

  • Wikipedia. (n.d.). Amide. Retrieved from [Link]

  • YouTube. (2020). Acid Chloride reacting with amine to synthesize amide. Retrieved from [Link]

  • Luxembourg Bio Technologies. (2008). Amide bond formation: beyond the myth of coupling reagents. Retrieved from [Link]

  • Organic Synthesis. (n.d.). Acid-Amine Coupling using DCC. Retrieved from [Link]

  • Master Organic Chemistry. (2018). The Amide Functional Group: Properties, Synthesis, and Nomenclature. Retrieved from [Link]

  • RSC Publishing. (n.d.). Amide bond formation: beyond the dilemma between activation and racemisation. Retrieved from [Link]

  • HepatoChem. (n.d.). Amide coupling reaction in medicinal chemistry. Coupling reagents. Retrieved from [Link]

  • Google Patents. (n.d.). EP0623589A1 - Coupling reagent and method for coupling amines with carboxylic acids.
  • Current Chemistry Letters. (2022). Process optimization for acid-amine coupling: a catalytic approach. Retrieved from [Link]

  • Journal of the American Chemical Society. (2023). Formal Cross-Coupling of Amines and Carboxylic Acids to Form sp3–sp2 Carbon–Carbon Bonds. Retrieved from [Link]

  • BORIS Portal. (n.d.). Green Chemistry. Retrieved from [Link]

Sources

Application

Solvent Selection for Reactions of 2,2-Dimethylheptan-1-amine: A-Protokoll für Forscher

An Application Guide for Researchers Herausgegeben von: Dr. Gemini, Senior Application Scientist Abstrakt Dieses Anwendungs- und Protokollhandbuch bietet einen umfassenden Leitfaden zur strategischen Auswahl von Lösungsm...

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide for Researchers

Herausgegeben von: Dr. Gemini, Senior Application Scientist

Abstrakt

Dieses Anwendungs- und Protokollhandbuch bietet einen umfassenden Leitfaden zur strategischen Auswahl von Lösungsmitteln für chemische Reaktionen mit 2,2-Dimethylheptan-1-amin. Als sterisch gehindertes primäres Amin stellt diese Verbindung einzigartige Herausforderungen und Möglichkeiten in der Synthesechemie dar. Die Wahl des Lösungsmittels ist ein entscheidender Parameter, der die Reaktionsgeschwindigkeit, die Ausbeute, die Selektivität und die einfache Produktisolierung maßgeblich beeinflusst. Dieses Dokument richtet sich an Forscher, Wissenschaftler und Fachleute in der Arzneimittelentwicklung und erläutert die grundlegenden Prinzipien der Lösungsmittelauswahl, stellt detaillierte Protokolle für Schlüsselreaktionen bereit und bietet einen Rahmen für rationale experimentelle Gestaltung.

Einführung in 2,2-Dimethylheptan-1-amin

2,2-Dimethylheptan-1-amin ist ein primäres Amin, das durch eine erhebliche sterische Hinderung um das Stickstoffatom gekennzeichnet ist. Diese Hinderung ergibt sich aus der neo-Pentyl-ähnlichen Anordnung der beiden Methylgruppen am alpha-Kohlenstoff. Diese strukturelle Eigenschaft verringert die Nukleophilie des Amins im Vergleich zu linearen Analoga und verlangsamt die Reaktionskinetik bei vielen Standardtransformationen. Sie bietet jedoch auch einen signifikanten Vorteil: eine erhöhte Selektivität zur Monosubstitution, wodurch häufige Nebenreaktionen wie die Polyalkylierung unterdrückt werden.[1][2][3]

Das Verständnis seiner physikalischen Eigenschaften ist für die Lösungsmittelauswahl von grundlegender Bedeutung.

Tabelle 1: Physikalische und chemische Eigenschaften von 2,2-Dimethylheptan-1-amin

EigenschaftWertQuelle
Molekülformel C₉H₂₁NPubChem[4]
Molekulargewicht 143.27 g/mol PubChem[4]
Struktur CCCCCC(C)(C)CNPubChem[4]
Vorhergesagter XlogP 3.0PubChem[4]
Polarität Mäßig polar, aber mit einem signifikanten unpolaren AlkylgerüstEigene Analyse
Löslichkeit Voraussichtlich löslich in einer Vielzahl von organischen Lösungsmitteln; geringe Löslichkeit in Wasser.[5]Eigene Analyse

Der hohe XlogP-Wert deutet auf eine signifikante Lipophilie hin, was eine gute Löslichkeit in unpolaren bis mäßig polaren organischen Lösungsmitteln nahelegt.[4][6] Die primäre Amingruppe ermöglicht jedoch Wasserstoffbrückenbindungen, was eine gewisse Löslichkeit in polaren protischen Lösungsmitteln ermöglicht.

Grundlegende Prinzipien der Lösungsmittelauswahl

Die Auswahl eines Lösungsmittels ist keine triviale Aufgabe; sie erfordert eine sorgfältige Abwägung der physikalischen und chemischen Eigenschaften des Lösungsmittels und wie diese mit den Reaktanten, Übergangszuständen und Produkten interagieren.[7][8]

Schlüsseleigenschaften von Lösungsmitteln:

  • Polarität und dielektrische Konstante: Die Fähigkeit eines Lösungsmittels, Ladungen zu stabilisieren. Hochpolare Lösungsmitteln stabilisieren geladene Intermediate (z.B. Carbocationen in Sₙ1-Reaktionen) und geladene Nucleophile.[9][10]

  • Protizität: Die Fähigkeit eines Lösungsmittels, Wasserstoffbrücken zu spenden.

    • Polare protische Lösungsmitteln (z.B. Wasser, Methanol, Ethanol) können sowohl Kationen als auch Anionen solvatisieren. Sie können die Nukleophilie von Anionen durch Wasserstoffbrückenbindung verringern, was Sₙ2-Reaktionen verlangsamen kann.[9][10]

    • Polare aprotische Lösungsmitteln (z.B. DMSO, DMF, Acetonitril) solvatisieren Kationen gut, aber Anionen schlecht, wodurch letztere "nackt" und hochreaktiv bleiben, was ideal für Sₙ2-Reaktionen ist.[9][10]

  • Siedepunkt: Bestimmt den Temperaturbereich, in dem eine Reaktion durchgeführt werden kann. Reaktionen, die eine hohe Aktivierungsenergie erfordern, benötigen oft hochsiedende Lösungsmitteln.

  • Mischbarkeit und Löslichkeit: Das Lösungsmittel muss alle Reaktanten in einer homogenen Phase auflösen, um eine effiziente Reaktion zu ermöglichen.[11]

Der folgende Graphviz-Workflow skizziert einen allgemeinen Entscheidungsprozess für die Lösungsmittelauswahl.

Solvent_Selection_Workflow Start Beginn: Reaktion definieren (Reaktanten, Produkte, Typ) Solubility Löslichkeitsprüfung: Lösen sich alle Reaktanten? Start->Solubility Solubility->Start Nein, anderes Lösungsmittel prüfen Mechanism Reaktionsmechanismus analysieren (z.B. Sₙ2, Acylsubstitution) Solubility->Mechanism Ja Solvent_Type Lösungsmitteltyp auswählen (Protisch vs. Aprotisch, Polar vs. Unpolar) Mechanism->Solvent_Type Temp Temperaturanforderungen prüfen Solvent_Type->Temp Boiling_Point Lösungsmittel mit geeignetem Siedepunkt auswählen Temp->Boiling_Point Heizung erforderlich Workup Aufarbeitung und Reinigung berücksichtigen Temp->Workup Raumtemperatur Boiling_Point->Workup Green_Chem Überlegungen zur Grünen Chemie (Toxizität, Entsorgung) Workup->Green_Chem Final_Choice Endgültige Lösungsmittelauswahl Green_Chem->Final_Choice

Abbildung 1: Allgemeiner Workflow zur rationalen Lösungsmittelauswahl.

Anwendungshinweise und Protokolle

N-Alkylierung von 2,2-Dimethylheptan-1-amin

Die N-Alkylierung von primären Aminen ist eine grundlegende Transformation.[12] Bei sterisch gehinderten Aminen ist die Kontrolle der Monoalkylierung entscheidend, da die Polyalkylierung kinetisch benachteiligt ist.[3]

Diese Methode ist einfach, erfordert jedoch eine sorgfältige Lösungsmittelauswahl, um die Reaktivität zu maximieren und Nebenreaktionen zu minimieren.

Kausalität der experimentellen Entscheidungen:

  • Lösungsmittel: Ein polares aprotisches Lösungsmittel wie Acetonitril (MeCN) oder N,N-Dimethylformamid (DMF) wird gewählt. Diese Lösungsmitteln solvatisieren das Kation der Base (z.B. K⁺ oder Na⁺), lassen aber das Carbonat-Anion und das Amin-Nukleophil relativ frei und reaktiv, was die Sₙ2-Reaktion beschleunigt.[9][10] Aprotische Bedingungen verhindern die Solvatisierung des Amins durch Wasserstoffbrücken, die seine Nukleophilie verringern würde.

  • Base: Eine milde, nicht-nukleophile anorganische Base wie Kaliumcarbonat (K₂CO₃) wird verwendet. Sie ist stark genug, um das gebildete Ammoniumsalz zu deprotonieren und das freie Amin für die weitere Reaktion zu regenerieren, aber nicht stark genug, um signifikante E2-Eliminierungs-Nebenreaktionen mit dem Alkylhalogenid zu verursachen.

Experimentelles Protokoll:

  • In einem trockenen, mit Inertgas (Stickstoff oder Argon) gespülten Rundkolben 2,2-Dimethylheptan-1-amin (1,0 Äquiv.) und fein gepulvertes, getrocknetes Kaliumcarbonat (2,0 Äquiv.) in trockenem Acetonitril (ca. 0,1 M Konzentration des Amins) suspendieren.

  • Die Mischung bei Raumtemperatur 15 Minuten lang rühren.

  • Das Alkylhalogenid (z.B. Iodmethan oder Benzylbromid, 1,05 Äquiv.) langsam über eine Spritze zugeben.

  • Die Reaktion bei 50-60 °C unter Rühren erhitzen. Der Reaktionsfortschritt wird mittels Dünnschichtchromatographie (DC) oder LC-MS überwacht, wobei auf das Verschwinden des primären Amins geachtet wird. Aufgrund der sterischen Hinderung kann die Reaktion 12-48 Stunden dauern.

  • Nach Abschluss der Reaktion die Mischung auf Raumtemperatur abkühlen lassen und die anorganischen Salze durch Filtration abfiltrieren.

  • Das Filtrat unter reduziertem Druck einengen.

  • Den Rückstand in einem organischen Lösungsmittel (z.B. Ethylacetat oder Dichlormethan) aufnehmen und mit Wasser und anschließend mit Sole waschen, um restliches DMF und Salze zu entfernen.

  • Die organische Phase über wasserfreiem Natriumsulfat (Na₂SO₄) trocknen, filtrieren und das Lösungsmittel im Vakuum entfernen.

  • Das Rohprodukt mittels Flash-Säulenchromatographie auf Kieselgel reinigen, um das gewünschte mono-alkylierte sekundäre Amin zu erhalten.[12]

Die reduktive Aminierung ist eine vielseitige Methode zur Bildung von C-N-Bindungen und eine der am weitesten verbreiteten Methoden in der medizinischen Chemie.[12][13][14] Sie verläuft in zwei Schritten: (1) Bildung eines Imins/Enamins und (2) Reduktion in situ.

Kausalität der experimentellen Entscheidungen:

  • Lösungsmittel: Dichlormethan (DCM) oder 1,2-Dichlorethan (DCE) sind ausgezeichnete Lösungsmitteln für diese Reaktion. Sie sind aprotisch und relativ unpolar, lösen die meisten organischen Reaktanten gut und sind mit dem Reduktionsmittel kompatibel. Methanol kann verwendet werden, wenn Natriumborhydrid (NaBH₄) das Reduktionsmittel ist, aber es kann mit dem intermediären Imin reagieren.[12]

  • Reduktionsmittel: Natriumtriacetoxyborhydrid (NaBH(OAc)₃) ist das Mittel der Wahl. Es ist mild genug, um Aldehyde und Ketone in Gegenwart des Amins nicht zu reduzieren, aber reaktiv genug, um das gebildete Iminiumion effizient zu reduzieren.[12] Seine Löslichkeit in DCM/DCE macht es ideal für Ein-Topf-Verfahren.

Experimentelles Protokoll:

  • 2,2-Dimethylheptan-1-amin (1,0 Äquiv.) und den Aldehyd oder das Keton (1,1 Äquiv.) in Dichlormethan (DCM, ca. 0,2 M) in einem Rundkolben lösen.

  • Die Mischung bei Raumtemperatur 1-2 Stunden rühren, um die Bildung des Imins zu ermöglichen. Bei weniger reaktiven Ketonen kann die Zugabe eines Trockenmittels wie Magnesiumsulfat (MgSO₄) oder die azeotrope Entfernung von Wasser mit Toluol vorteilhaft sein.[12][15]

  • Natriumtriacetoxyborhydrid (NaBH(OAc)₃, 1,5 Äquiv.) portionsweise über 10 Minuten zugeben. Eine leichte exotherme Reaktion kann beobachtet werden.

  • Die Reaktion bei Raumtemperatur rühren, bis das Ausgangsmaterial verbraucht ist (typischerweise 4-24 Stunden), überwacht durch DC oder LC-MS.

  • Die Reaktion vorsichtig durch langsame Zugabe einer gesättigten wässrigen Natriumbicarbonatlösung (NaHCO₃) beenden. Rühren, bis die Gasentwicklung aufhört.

  • Die Phasen trennen und die wässrige Phase mit DCM (2x) extrahieren.

  • Die vereinigten organischen Phasen mit Sole waschen, über Na₂SO₄ trocknen, filtrieren und unter reduziertem Druck einengen.

  • Das Rohprodukt mittels Flash-Säulenchromatographie reinigen.

N_Alkylation_Workflow Start N-Alkylierung von 2,2-Dimethylheptan-1-amin Reagent_Type Alkylierungsmittel-Typ? Start->Reagent_Type Alkyl_Halide Alkylhalogenid (R-X) Reagent_Type->Alkyl_Halide Halogenid Carbonyl Aldehyd/Keton (R₂C=O) Reagent_Type->Carbonyl Carbonyl Solvent_SN2 Wähle polares aprotisches Lösungsmittel (MeCN, DMF) Alkyl_Halide->Solvent_SN2 Solvent_Reductive Wähle aprotisches Lösungsmittel (DCM, DCE) Carbonyl->Solvent_Reductive Base_SN2 Verwende milde anorganische Base (K₂CO₃, Cs₂CO₃) Solvent_SN2->Base_SN2 Protocol_SN2 Folge Protokoll 1: Direkte Alkylierung Base_SN2->Protocol_SN2 Reducing_Agent Verwende mildes Reduktionsmittel (NaBH(OAc)₃) Solvent_Reductive->Reducing_Agent Protocol_Reductive Folge Protokoll 2: Reduktive Aminierung Reducing_Agent->Protocol_Reductive

Abbildung 2: Entscheidungsworkflow für die N-Alkylierung.

N-Acylierung zu Amiden

Die Acylierung von Aminen zur Bildung von Amiden ist eine robuste und zuverlässige Reaktion.[16] Die sterische Hinderung von 2,2-Dimethylheptan-1-amin erfordert möglicherweise energischere Bedingungen oder die Verwendung eines Acylierungskatalysators.

Kausalität der experimentellen Entscheidungen:

  • Lösungsmittel: Aprotische Lösungsmitteln wie Dichlormethan (DCM), Tetrahydrofuran (THF) oder Diethylether sind ideal. Sie lösen die Reaktanten und stören die Reaktion nicht. DCM ist oft bevorzugt wegen seiner Fähigkeit, eine breite Palette von organischen Verbindungen zu lösen.

  • Base: Eine tertiäre Aminbase wie Triethylamin (Et₃N) oder Pyridin ist erforderlich, um den während der Reaktion gebildeten Chlorwasserstoff (HCl) oder die Carbonsäure abzufangen. Pyridin kann auch als nukleophiler Katalysator wirken, aber 4-(Dimethylamino)pyridin (DMAP) ist weitaus wirksamer.[17]

  • Katalysator: Für sterisch gehinderte Amine kann eine katalytische Menge DMAP (0,05-0,1 Äquiv.) die Reaktionsgeschwindigkeit dramatisch erhöhen. DMAP ist ein hypernukleophiler Acyltransfer-Katalysator.[17][18]

Experimentelles Protokoll: Acylierung mit einem Säurechlorid

  • 2,2-Dimethylheptan-1-amin (1,0 Äquiv.) und Triethylamin (1,5 Äquiv.) in trockenem Dichlormethan (DCM, ca. 0,2 M) in einem trockenen, mit Inertgas gespülten Rundkolben lösen. Wenn verwendet, DMAP (0,1 Äquiv.) zu diesem Zeitpunkt zugeben.

  • Den Kolben in ein Eisbad (0 °C) stellen.

  • Eine Lösung des Säurechlorids (1,1 Äquiv.) in einer kleinen Menge trockenen DCMs herstellen und diese langsam über eine Spritze zur gerührten Aminlösung tropfen.

  • Nach der Zugabe das Eisbad entfernen und die Reaktion bei Raumtemperatur rühren lassen. Der Fortschritt wird mittels DC oder LC-MS überwacht. Die Reaktion ist typischerweise innerhalb von 1-6 Stunden abgeschlossen.

  • Nach Abschluss die Reaktion mit Wasser oder einer gesättigten wässrigen Ammoniumchloridlösung (NH₄Cl) beenden.

  • Die Phasen trennen und die wässrige Phase mit DCM (2x) extrahieren.

  • Die vereinigten organischen Phasen nacheinander mit 1 M HCl (um überschüssiges Amin und Base zu entfernen), gesättigtem NaHCO₃ (um Säurereste zu neutralisieren) und Sole waschen.

  • Die organische Phase über Na₂SO₄ trocknen, filtrieren und im Vakuum einengen, um das rohe Amidprodukt zu erhalten, das oft keiner weiteren Reinigung bedarf. Falls erforderlich, kann eine Rekristallisation oder Säulenchromatographie durchgeführt werden.

Tabelle 2: Leitfaden zur Lösungsmittelauswahl für gängige Reaktionen von 2,2-Dimethylheptan-1-amin

ReaktionstypMechanismusBevorzugte LösungsmittelklasseEmpfohlene LösungsmittelnBegründung
N-Alkylierung (mit R-X) Sₙ2Polar, aprotischDMF, Acetonitril, DMSOMaximiert die Nukleophilie des Amins und beschleunigt die Sₙ2-Rate.[9][10]
Reduktive Aminierung Iminbildung/ReduktionAprotisch, mäßig polarDCM, DCE, THFKompatibel mit gängigen Reduktionsmitteln (z.B. NaBH(OAc)₃) und löst organische Reaktanten gut.[12]
N-Acylierung (mit RCOCl) Nukleophile AcylsubstitutionAprotisch, unpolar bis mäßig polarDCM, THF, DiethyletherInert gegenüber den hochreaktiven Reaktanten; löst die meisten Substrate und Reagenzien.
Sulfonamid-Bildung Nukleophile Substitution am SchwefelAprotischDCM, Pyridin (als Lösungsmittel/Base)Ähnlich wie bei der Acylierung; Pyridin kann sowohl als Base als auch als Lösungsmittel dienen.

Fazit

Die erfolgreiche Durchführung von Reaktionen mit dem sterisch gehinderten Amin 2,2-Dimethylheptan-1-amin hängt entscheidend von einer informierten und rationalen Lösungsmittelauswahl ab. Durch die Berücksichtigung der Löslichkeit der Reaktanten, des zugrunde liegenden Reaktionsmechanismus und der Anforderungen an Temperatur und Aufarbeitung können Forscher die Reaktionsbedingungen optimieren, um hohe Ausbeuten und Selektivität zu erzielen. Polare aprotische Lösungsmitteln sind im Allgemeinen für Sₙ2-Alkylierungen zu bevorzugen, während inerte aprotische Lösungsmitteln wie DCM für reduktive Aminierungen und Acylierungen am besten geeignet sind. Die in diesem Leitfaden dargelegten Protokolle und Arbeitsabläufe bieten eine solide Grundlage für die Entwicklung robuster Syntheseverfahren in der Forschung und Entwicklung.

Referenzen

  • Mitrofanov, I., et al. (2012). The Solvent Selection framework: solvents for organic synthesis, separation processes and ionic-organic synthesis. Procedia Engineering, 42, 1047-1058.

  • CHEM21. (2016). CHEM21 Solvent Selection Guide. Green Chemistry, 18, 288-296.

  • Mitrofanov, I., et al. (2012). The Solvent Selection framework: solvents for organic synthesis, separation processes and ionic-organic synthesis. SciSpace.

  • Clark, J. H., & Tavener, S. J. (2007). Alternative Solvents: Shades of Green. Organic Process Research & Development, 11, 149-155.

  • Prat, D., et al. (2016). Tools and techniques for solvent selection: Green solvent selection guides. Green Chemistry, 18(1), 288-296.

  • Gunanathan, C., & Milstein, D. (2019). General Synthesis of N-Alkylation of Amines with Secondary Alcohols via Hydrogen Autotransfer. Organic Letters, 21(22), 9039-9043.

  • Zhang, Y., et al. (2023). Dual Effect of Steric Hindrance in Non‐Aqueous Amine Absorbents: Navigating the Trade‐Off Between Kinetics and Thermodynamics for Efficient CO2 Capture. Angewandte Chemie International Edition, 62(10), e202216834.

  • BenchChem. (2025). Experimental procedure for N-alkylation of primary amines. BenchChem.

  • Chemistry Steps. (2025). Steric Hindrance in SN2 and SN1 Reactions. Chemistry Steps.

  • Organic Chemistry Portal. (n.d.). Synthesis of secondary and tertiary amines. Organic Chemistry Portal.

  • PubChem. (n.d.). 2,2-Dimethylpentan-1-amine. National Center for Biotechnology Information.

  • Singh, A., et al. (2020). Selective N-alkylation of primary amines with R–NH2·HBr and alkyl bromides using a competitive deprotonation/protonation strategy. RSC Advances, 10(42), 25069-25075.

  • PubChemLite. (2026). 2,2-dimethylheptan-1-amine (C9H21N). Université du Luxembourg.

  • BenchChem. (2025). Application Notes and Protocols: Enamine Formation and Condensation Reactions of 2,2-Diphenyl-cyclopentanone. BenchChem.

  • Fu, G. C. (2008). Asymmetric Acylation of Alcohols. In Science of Synthesis (Vol. 3, pp. 1447-1468). Thieme.

  • The Organic Chemistry Tutor. (2021, February 13). Solvent Effects on Reaction Rates | SN1 vs SN2, Polar Protic & Aprotic Solvents [Video]. YouTube.

  • Katritzky, A. R., et al. (2020). An Efficient Greener Approach for N-acylation of Amines in Water Using Benzotriazole Chemistry. Molecules, 25(11), 2589.

  • Organic Chemistry Portal. (n.d.). Ester synthesis by acylation. Organic Chemistry Portal.

  • LibreTexts. (2025). 24.6: Synthesis of Amines. Chemistry LibreTexts.

  • Asghar, M. N., et al. (2023). A Brief Review: Advancement in the Synthesis of Amine through the Leuckart Reaction. Catalysts, 13(2), 294.

  • Chemistry Steps. (2020). Preparation of Amines. Chemistry Steps.

  • Reddit. (2014). Solubility in organic solvents and water. r/chemhelp.

  • Sigma-Aldrich. (n.d.). Solvent Miscibility Table. Sigma-Aldrich.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: 2,2-Dimethylheptan-1-amine Synthesis

The following guide is structured as a Tier 3 Technical Support resource for a Contract Research Organization (CRO) or Process Chemistry unit. It assumes the user is familiar with standard Schlenk line techniques and air...

Author: BenchChem Technical Support Team. Date: February 2026

The following guide is structured as a Tier 3 Technical Support resource for a Contract Research Organization (CRO) or Process Chemistry unit. It assumes the user is familiar with standard Schlenk line techniques and air-sensitive chemistry.

Ticket ID: #DMHA-YIELD-OPT Status: Open Assigned Specialist: Dr. A. Vance, Senior Application Scientist Subject: Improving Yield & Purity in Sterically Hindered Nitrile Reduction

Executive Summary

The synthesis of 2,2-dimethylheptan-1-amine presents a classic "neopentyl" challenge. The gem-dimethyl group at the


-position creates significant steric bulk, retarding nucleophilic attack at the nitrile carbon. Furthermore, the reduction of nitriles is notorious for a competitive side reaction: the formation of secondary amines (dimerization).

To improve your yield from <40% to >85%, you must switch from standard catalytic hydrogenation (which often stalls or dimerizes on hindered substrates) to a Borane-mediated reduction or a High-Temperature LiAlH


  protocol.
Module 1: Route Selection & Precursor Quality

Q: My starting material is 2,2-dimethylheptanenitrile. Is this the best precursor? A: Yes. This is the most direct route. However, ensure your nitrile precursor is free of unreacted isobutyronitrile or pentyl halides from the alkylation step.

  • Synthesis Check: We recommend alkylating isobutyronitrile with 1-bromopentane using LDA (Lithium Diisopropylamide) in THF at -78°C.

  • Why: The gem-dimethyl quaternary center is difficult to install after the nitrogen is in place. Building the carbon skeleton first via nitrile alkylation is the industry standard for this scaffold.

Module 2: The Critical Reduction Step (Troubleshooting Low Yields)

Q: I used catalytic hydrogenation (Raney Ni/H


), but I see a large impurity at M+139 (secondary amine). Why? 
A:  You are encountering reductive dimerization .
  • The Mechanism: As the nitrile reduces to the primary imine (

    
    ), the newly formed primary amine (
    
    
    
    ) attacks the imine intermediate before it can be fully reduced. This forms a secondary amine.[1][2][3][4]
  • The Steric Factor: With your 2,2-dimethyl substrate, the reduction rate of the imine is slowed by steric hindrance, increasing the residence time of the reactive imine and favoring the side reaction.

Q: What is the recommended protocol to stop this? A: We recommend Borane-Dimethyl Sulfide (BH


)  in THF.
Protocol A: Borane Reduction (Recommended for High Purity)
  • Logic: Borane reduces the nitrile to a borazine complex. Crucially, the nitrogen atom remains coordinated to boron throughout the reaction, effectively "masking" its nucleophilicity. This prevents the primary amine product from attacking the intermediate imine, completely shutting down the dimerization pathway.

  • Step-by-Step:

    • Charge: 1.0 eq 2,2-dimethylheptanenitrile in anhydrous THF (0.5 M).

    • Addition: Add 1.5 - 2.0 eq BH

      
        dropwise at 0°C.
      
    • Reflux: Heat to reflux for 16 hours. The steric bulk requires thermal energy to drive the reduction to completion.

    • Quench (Critical): Cool to 0°C. Carefully add MeOH until gas evolution ceases.

    • Acid Hydrolysis: Add 6M HCl and reflux for 2 hours. Note: The initial product is a chemically stable amine-borane complex. You MUST reflux with acid to break the B-N bond.

    • Workup: Basify with NaOH to pH >12, extract with MTBE (Methyl tert-butyl ether).

Protocol B: Lithium Aluminum Hydride (LiAlH

) (Alternative)
  • Logic: If you lack Borane, LiAlH

    
     works but requires aggressive conditions due to the neopentyl steric hindrance.
    
  • Modification: To prevent dimerization with LiAlH

    
    , you must add AlCl
    
    
    
    (Aluminum Chloride) in a 1:1 ratio with LiAlH
    
    
    (forming "mixed hydride" or alane species), which is more electrophilic and speeds up the reduction of the imine.
Module 3: Visualization of the Problem & Solution

The following diagram illustrates the "Dimerization Trap" inherent in catalytic hydrogenation and how Borane reagents bypass it.

G Nitrile Nitrile R-CN Imine Imine Intermediate R-CH=NH Nitrile->Imine H2/Cat BoraneComplex Stable Borazine Complex (Protected Nitrogen) Nitrile->BoraneComplex BH3-THF (Nitrogen Masked) PrimaryAmine Target: Primary Amine R-CH2-NH2 Imine->PrimaryAmine H2/Cat (Slow due to Sterics) GemDiamine Gem-Diamine (Side Product Precursor) Imine->GemDiamine PrimaryAmine->Imine Nucleophilic Attack (Major Side Reaction) SecAmine Secondary Amine (Dimer Impurity) GemDiamine->SecAmine -NH3 BoraneComplex->PrimaryAmine 1. HCl/Reflux 2. NaOH

Caption: Figure 1. Mechanistic divergence between Catalytic Hydrogenation (red path, prone to dimerization) and Borane Reduction (green path, chemically protected).

Module 4: Comparison of Reducing Agents

Select the reagent based on your lab's capabilities and tolerance for side products.

FeatureBorane-DMS (Recommended) LiAlH

(Standard)
Raney Ni / H

(Not Recommended)
Yield (2,2-dimethyl) 85 - 95% 60 - 75%20 - 45%
Dimer Formation Negligible (<1%)Moderate (5-10%)High (>30%)
Steric Tolerance ExcellentGood (requires reflux)Poor
Workup Difficulty High (Requires acid reflux)Moderate (Fieser workup)Low (Filtration)
Safety Profile Flammable, stench (DMS)Pyrophoric solidPyrophoric catalyst, High Pressure
Module 5: Isolation & Physical Properties[5]

Q: I suspect I am losing product during rotary evaporation. Is the amine volatile? A: Yes.

  • Boiling Point Estimation: Based on 2,6-dimethylheptane (bp ~135°C), 2,2-dimethylheptan-1-amine will boil around 165-175°C at atmospheric pressure. However, it can co-evaporate with solvents if you pull a high vacuum (<10 mbar) while heating.

  • Fix: Do not evaporate to dryness under high vacuum if the bath is >40°C.

  • Best Practice: Isolate as the Hydrochloride Salt .

    • Dissolve the crude amine in diethyl ether or MTBE.

    • Bubble dry HCl gas or add 2M HCl in ether.

    • The salt (2,2-dimethylheptan-1-aminium chloride) will precipitate as a white solid.

    • Filter and wash with cold ether. This stabilizes the compound and prevents volatility losses.

References
  • Brown, H. C., & Choi, Y. M. (1981). The Reaction of Nitriles with Borane-Dimethyl Sulfide.[5] A Convenient Synthesis of Primary Amines.[2][6][7][8][9][10] Synthesis, 1981(08), 605-606.

    • Source:

    • Relevance: Establishes Borane-DMS as the gold standard for preventing dimeriz
  • Gould, F. E., Johnson, G. S., & Ferris, A. F. (1960). The Hydrogenation of Nitriles to Primary Amines.[1][7][8][11][12][13] Journal of Organic Chemistry, 25(10), 1658-1660.

    • Source:

    • Relevance: details the mechanism of secondary amine formation during catalytic hydrogen
  • Amundsen, L. H., & Nelson, L. S. (1951). Reduction of Nitriles to Primary Amines with Lithium Aluminum Hydride.[2][11] Journal of the American Chemical Society, 73(1), 242-244.

    • Source:

    • Relevance: Provides the baseline protocol for LiAlH4 reduction and highlights the need for aggressive conditions with hindered substr
  • Organic Chemistry Portal. (n.d.). Reduction of Nitriles to Amines.[2][8][11][12][13][14]

    • Source:

    • Relevance: General overview of reagent compatibility and modern altern

Sources

Optimization

Technical Support Center: Purification of Crude 2,2-Dimethylheptan-1-amine

Prepared by the Senior Application Scientist Team Welcome to the technical support guide for the purification of 2,2-Dimethylheptan-1-amine. This document is designed for researchers, chemists, and drug development profe...

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by the Senior Application Scientist Team

Welcome to the technical support guide for the purification of 2,2-Dimethylheptan-1-amine. This document is designed for researchers, chemists, and drug development professionals who are working with this sterically hindered primary amine and require methods to achieve high purity. We will address common challenges encountered during its purification, providing troubleshooting advice, detailed protocols, and the scientific rationale behind our recommendations.

The unique structure of 2,2-Dimethylheptan-1-amine, featuring a quaternary carbon adjacent to the aminomethyl group, presents specific challenges and opportunities in purification that differ from simpler linear amines. This guide provides a systematic approach to identifying and removing impurities based on their chemical properties.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: What are the most likely impurities in my crude 2,2-Dimethylheptan-1-amine, and how do they originate?

A1: The impurity profile is almost entirely dependent on the synthetic route employed. One of the most common methods for synthesizing hindered primary amines is the reductive amination of the corresponding aldehyde (2,2-dimethylheptanal).[1][2] Impurities from this process are a primary focus of this guide.

The key to effective purification is understanding the nature of these impurities. They can be broadly categorized as follows:

  • Neutral, Non-basic Impurities: These do not possess a basic nitrogen atom and will not react with acids.

  • Related Basic Impurities: These are structurally similar to the desired product and can be challenging to separate.

  • Reagent and Solvent Artifacts: Residual chemicals from the synthesis.[3]

The table below summarizes the most probable impurities originating from a reductive amination pathway.

Impurity Category Compound Name Origin Key Differentiating Property
Neutral Impurity 2,2-DimethylheptanalUnreacted starting materialCarbonyl group; non-basic; lower boiling point than the amine.
Neutral Impurity 2,2-Dimethylheptan-1-olOver-reduction of the starting aldehydeHydroxyl group; non-basic; similar boiling point to the amine.
Basic Impurity Bis(2,2-dimethylheptyl)amineOver-alkylation of the product (secondary amine formation)[1][4]Basic; much higher boiling point due to doubled molecular weight.
Reagent/Solvent Residual Solvents (e.g., Methanol, THF)Reaction or workup mediumHighly volatile; must be controlled per ICH Q3C guidelines.[3][5]
Degradation Oxidation Products (e.g., N-oxides)Exposure of the crude amine to air/light[3][6]Can cause discoloration (yellow/brown); may have different polarity.
Q2: My initial workup has left a complex mixture. What is the most robust first step to remove the bulk of non-amine impurities?

A2: The most effective initial purification step is a rigorous acid-base extraction . This technique leverages the basicity of the amine nitrogen to selectively move your desired product from an organic phase into an aqueous phase, leaving neutral impurities like unreacted aldehyde and byproduct alcohol behind.[7][8]

The causality is straightforward: In the presence of an acid (like HCl), the primary amine is protonated to form an ammonium salt (R-NH3+ Cl-). This salt is ionic and therefore highly soluble in water. Neutral organic compounds remain in the non-polar organic solvent. Subsequently, basifying the aqueous layer regenerates the "free" amine (R-NH2), which is no longer water-soluble and can be extracted back into a fresh organic phase.

  • Dissolution: Dissolve the crude reaction mixture in a water-immiscible organic solvent, such as diethyl ether or dichloromethane (DCM). Use approximately 10-20 mL of solvent per gram of crude material.

  • Acidification: Transfer the organic solution to a separatory funnel and add an equal volume of 1 M hydrochloric acid (HCl). Shake vigorously for 1-2 minutes, venting frequently. Allow the layers to separate.

  • Separation: Drain the lower aqueous layer (containing the protonated amine salt) into a clean flask. The organic layer now contains the neutral impurities. For a thorough extraction, add a fresh portion of 1 M HCl to the organic layer, shake again, and combine the aqueous layers.

  • Back-Wash (Optional but Recommended): Wash the combined aqueous layers with a small portion of fresh diethyl ether to remove any trapped neutral impurities. Discard this ether wash.

  • Liberation of Free Amine: Cool the aqueous layer in an ice bath. Slowly add 3 M sodium hydroxide (NaOH) solution with swirling until the solution is strongly basic (pH > 12, check with pH paper). The amine will separate, often making the solution cloudy.

  • Final Extraction: Extract the liberated amine from the aqueous solution with three portions of a fresh organic solvent (e.g., DCM or diethyl ether).

  • Drying and Concentration: Combine the organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and remove the solvent under reduced pressure (rotary evaporation) to yield the purified, but not yet analytically pure, amine.

crude Crude Mixture in Organic Solvent add_acid Add 1M HCl (Shake & Separate) crude->add_acid aqueous_salt Aqueous Layer (Amine Salt: R-NH3+Cl-) add_acid->aqueous_salt Aqueous Phase organic_impurities Organic Layer (Neutral Impurities: Aldehyde, Alcohol) add_acid->organic_impurities Organic Phase add_base Add 3M NaOH (to pH > 12) aqueous_salt->add_base discard_org Discard organic_impurities->discard_org free_amine Liberated Free Amine (R-NH2) add_base->free_amine aqueous_waste Aqueous Layer (NaCl, excess NaOH) discard_aq Discard aqueous_waste->discard_aq extract_amine Extract with Fresh Organic Solvent free_amine->extract_amine extract_amine->aqueous_waste Aqueous Phase final_product Dried & Concentrated Purified Amine extract_amine->final_product Organic Phase

Caption: Workflow for purifying primary amines via acid-base extraction.

Q3: Acid-base extraction wasn't enough. My product is still contaminated with a higher-boiling, structurally similar amine. What's next?

A3: This is a classic challenge, often caused by the formation of a secondary amine byproduct. Since the secondary amine is also basic, it co-purifies during extraction. To separate these, you must exploit a different physical property. The two most powerful methods are Fractional Vacuum Distillation and Purification via Salt Recrystallization .

This method separates compounds based on differences in boiling points.[9] It is the preferred method for thermally stable, liquid amines. A vacuum is used to lower the boiling points, preventing thermal decomposition that can occur at atmospheric pressure.[10][11] The significantly higher molecular weight of the secondary amine byproduct results in a much higher boiling point, enabling a clean separation.

  • Self-Validation: A successful fractional distillation is self-validating. As the pure, lower-boiling point 2,2-Dimethylheptan-1-amine distills, the temperature at the collection head will remain stable. A sharp rise in temperature indicates that the higher-boiling impurity has begun to distill, signaling the end of the product fraction.

  • Setup: Assemble a fractional distillation apparatus with a Vigreux column. Ensure all glassware is dry and joints are properly greased for a good vacuum seal. Use a stir bar or boiling chips in the distillation flask.

  • Charge the Flask: Add the crude amine from the acid-base extraction to the round-bottom flask.

  • Apply Vacuum: Slowly and carefully apply vacuum from a suitable pump.

  • Heating: Gently heat the flask using a heating mantle. Observe the mixture for smooth boiling.

  • Collect Fractions:

    • Fore-run: Collect the first few drops that distill over. This fraction may contain residual solvents.

    • Product Fraction: As the vapor temperature stabilizes, switch to a new receiving flask. Collect the product while the temperature remains constant.

    • Final Fraction: When the temperature begins to rise again, or the distillation rate slows dramatically, stop collecting the product. The remaining material in the distillation flask is enriched with the high-boiling impurity.

If distillation is impractical or if impurities are very close in boiling point, converting the amine to a solid salt for recrystallization is an exceptionally powerful technique for achieving high purity.[12][13][14] The principle is that the salt of your desired primary amine will have a different crystal lattice energy and solubility profile than the salt of the impurity, allowing for separation through crystallization.[15]

  • Self-Validation: Purity is assessed after each recrystallization step. The melting point of the salt should become sharper and higher with each cycle, stabilizing when high purity is achieved.

  • Salt Formation: Dissolve the impure amine in a suitable solvent (e.g., diethyl ether or ethyl acetate). Slowly add a stoichiometric amount (1.0 eq) of an acid, such as HCl (as a solution in ether) or trichloroacetic acid.[12][13] The amine salt will precipitate.

  • Isolation: Collect the solid salt by vacuum filtration and wash with cold solvent.

  • Recrystallization: Dissolve the crude salt in a minimum amount of a hot solvent (e.g., ethanol, methanol, or isopropanol).[6][15] Allow the solution to cool slowly to room temperature, then in an ice bath to maximize crystal formation.

  • Collection: Collect the purified crystals by vacuum filtration.

  • Liberation: To recover the pure amine, dissolve the salt in water and follow steps 5-7 of the Acid-Base Extraction protocol.

Q4: My amine streaks severely during silica gel chromatography. Is there a way to make this work?

A4: Yes, this is a very common issue. Standard silica gel is acidic due to the presence of silanol (Si-OH) groups on its surface. Basic amines interact strongly with these acidic sites, leading to poor separation, broad peaks, and "streaking."

To overcome this, you must neutralize the stationary phase or use an alternative.

  • Use a Modified Eluent: The simplest solution is to add a small amount of a volatile base to your mobile phase (eluent). A common practice is to add 0.5-1% triethylamine (Et₃N) or ammonium hydroxide to the solvent system (e.g., Hexane/Ethyl Acetate + 1% Et₃N). The added base will occupy the acidic sites on the silica, allowing your amine to elute cleanly.

  • Use Basic Alumina: Alumina is available in neutral, acidic, and basic grades. Using basic alumina as your stationary phase provides a more suitable environment for amine purification.[11]

  • Use Reversed-Phase Chromatography: For more polar amines, C18 reversed-phase chromatography can be an excellent alternative to normal phase, as it operates on a different separation principle (hydrophobicity).[16]

Overall Purification Strategy

The optimal purification path depends on the initial purity of your crude material. The following decision tree provides a recommended workflow for achieving high-purity 2,2-Dimethylheptan-1-amine.

start Crude 2,2-Dimethylheptan-1-amine (Post-Reaction) extraction Step 1: Acid-Base Extraction (Removes Neutral Impurities) start->extraction analysis1 Step 2: Purity Analysis (GC-MS, NMR) extraction->analysis1 distillation Step 3a: Fractional Vacuum Distillation (Removes High-Boiling Amines) analysis1->distillation Impurities have significantly different B.P. recrystallization Step 3b: Salt Formation & Recrystallization (Removes Isomers/Close Impurities) analysis1->recrystallization Impurities have similar B.P. final_product Final Product: High-Purity Amine (>99%) distillation->final_product liberation Liberate Free Amine (Basify & Extract) recrystallization->liberation liberation->distillation Final Polish

Caption: Recommended decision tree for the multi-step purification of crude amines.

References

  • Ma, G., & Jha, A. (2005). A Practical Guide for Buffer-Assisted Isolation and Purification of Primary, Secondary, and Tertiary Amine Derivatives from Their Mixture. Organic Process Research & Development. [Link]

  • Teledyne ISCO. (2012). RediSep C-18 reversed phase column Purification of primary amines. [Link]

  • Le-Dévédec, F., et al. (2022). Trichloroacetic acid fueled practical amine purifications. Beilstein Journal of Organic Chemistry. [Link]

  • Le-Dévédec, F., et al. (2022). Trichloroacetic acid fueled practical amine purifications. PMC. [Link]

  • Chemistry Stack Exchange. (2020). Purification of primary amines using Schiff base immobilization. [Link]

  • Google Patents. (2020).
  • Google Patents. (2006).
  • Ma, G., & Jha, A. (2005). A Practical Guide for Buffer-Assisted Isolation and Purification of Primary, Secondary, and Tertiary Amine Derivatives from. American Chemical Society. [Link]

  • Google Patents. (1967).
  • University of Alberta. Isolation (Recovery). [Link]

  • University of Rochester, Department of Chemistry. Purification: Fractional Distillation. [Link]

  • PubChem. 2,2-dimethylheptan-1-amine. [Link]

  • ResearchGate. (2021). How to recrystallization amine compound and it is not soluble in common organic solvents. [Link]

  • Reddit. (2021). Tridodecylamine Purification. [Link]

  • ResearchGate. (2020). How to remove excess starting material Pyrenecarboxyaldehyde?. [Link]

  • Sciencemadness.org. (2009). Forming oxalate salts of amines. [Link]

  • University of Rochester, Department of Chemistry. Workup: Amines. [Link]

  • Veeprho. Amine Impurities and Related Compound. [Link]

  • ResearchGate. (2015). Except distillation, is there any other method (chemical or physical) to remove ketone and amine from their schiff bases?. [Link]

  • Wang, F., et al. (2012). A Facile One-Pot Process for the Formation of Hindered Tertiary Amines. Molecules. [Link]

  • European Medicines Agency. (2024). ICH Q3C (R9) Guideline on impurities. [Link]

Sources

Troubleshooting

troubleshooting low reactivity of 2,2-Dimethylheptan-1-amine

Topic: Troubleshooting Low Reactivity & Synthetic Bottlenecks Document ID: TS-DMHA-001 Last Updated: 2025-10-24 Status: Active Executive Summary: The "Neopentyl Wall" User Query: "Why is 2,2-Dimethylheptan-1-amine (DMHA)...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Troubleshooting Low Reactivity & Synthetic Bottlenecks

Document ID: TS-DMHA-001 Last Updated: 2025-10-24 Status: Active

Executive Summary: The "Neopentyl Wall"

User Query: "Why is 2,2-Dimethylheptan-1-amine (DMHA) failing in standard amide couplings (


 reactions), despite being a primary amine?"

Root Cause Analysis: The reactivity issues with DMHA are not electronic; they are purely steric. While the nitrogen atom is on a primary carbon (


), the adjacent beta-carbon (

) is quaternary (gem-dimethyl substituted).

This structural motif creates the Neopentyl Effect . In transition states requiring a specific approach trajectory (like the


 backside attack in 

or the tetrahedral intermediate formation in acylation), the bulky methyl groups at

physically block the path. Standard protocols optimized for linear primary amines (e.g., n-heptylamine) will fail because they do not account for this extreme steric barrier.

Interactive Troubleshooting Modules

Module A: Amide Coupling Failures

Symptom: Standard HATU/EDC coupling yields <10% product or returns unreacted amine.

Diagnostic Logic Flow

Use this decision tree to select the correct protocol based on your current failure mode.

CouplingLogic Start Start: Coupling Fails with HATU/EDC CheckAcid Is the Carboxylic Acid also hindered? Start->CheckAcid AcidYes Yes (e.g., tert-leucine, alpha-quart) CheckAcid->AcidYes Steric Clash x2 AcidNo No (Linear/Aromatic) CheckAcid->AcidNo ProtocolFluoride PROTOCOL A: Acyl Fluoride (TFFH) AcidYes->ProtocolFluoride CheckTemp Can you heat to >60°C? AcidNo->CheckTemp TempYes Yes CheckTemp->TempYes TempNo No (Thermal sensitive) CheckTemp->TempNo ProtocolMicro PROTOCOL B: Microwave + Acid Chloride TempYes->ProtocolMicro ProtocolMixed PROTOCOL C: Mixed Anhydride (IBCF) TempNo->ProtocolMixed

Caption: Decision matrix for overcoming the Neopentyl Effect in amide bond formation.

Protocol A: The Acyl Fluoride Method (For Extreme Hindrance)

Why this works: Acyl fluorides are smaller than chlorides and less prone to hydrolysis, allowing them to penetrate the steric shield of the neopentyl amine while maintaining high electrophilicity [1].

  • Activation: Dissolve Carboxylic Acid (1.0 equiv) in dry DCM.

  • Fluorination: Add TFFH (Fluoro-N,N,N',N'-tetramethylformamidinium hexafluorophosphate) (1.1 equiv) and DIPEA (2.5 equiv). Stir for 30 min at RT.

  • Coupling: Add 2,2-Dimethylheptan-1-amine (1.2 equiv).

  • Catalysis: Add 4-DMAP (0.1 equiv). Critical Step: DMAP acts as a nucleophilic shuttle.

  • Execution: Stir at RT for 12h. If conversion is low, heat to 50°C.

Protocol B: The "Nuclear" Option (Acid Chloride + Microwave)

Why this works: Acid chlorides are the highest energy electrophiles. Microwave irradiation provides the thermal energy to overcome the activation barrier (


) raised by the steric bulk [2].
  • Convert Acid: Reflux Carboxylic Acid in Thionyl Chloride (

    
    ) for 2h. Evaporate to dryness to remove excess 
    
    
    
    .
  • Solvation: Dissolve crude Acid Chloride in NMP (N-Methyl-2-pyrrolidone). Note: Do not use DCM; NMP allows higher temperatures.

  • Addition: Add DMHA (1.5 equiv) and Pyridine (3.0 equiv).

  • Irradiation: Microwave at 100°C for 20 mins (Power: High).

Module B: Alkylation & Nucleophilic Substitution ( )

Symptom: Reaction with alkyl halides (e.g., Benzyl bromide) is extremely slow or yields no product.

Technical Insight: The relative rate of


 reaction for neopentyl systems is approximately 

compared to ethyl systems [3]. You cannot force a standard

reaction here.
ParameterStandard ProtocolRecommended for DMHA
Leaving Group Bromide/IodideTriflate (OTf) (Super-leaving group required)
Solvent THF/DCMDMF or DMSO (Polar aprotic to strip cation solvation)
Temperature RT to 40°C80°C - 100°C
Base Carbonate (

)
Hindered Base (DIPEA) or

(Cesium effect)
FAQ: Can I use Reductive Amination instead?

Q: I can't alkylate the amine. Can I react DMHA with an aldehyde and reduce it? A: Yes, but with caveats. The formation of the imine intermediate is also sterically hindered.

  • Fix: You must pre-form the imine using a dehydrating agent (

    
     or 
    
    
    
    ) before adding the reducing agent.
  • Reagent Choice: Use Sodium Triacetoxyborohydride (

    
    ) in DCE. Do not use Cyanoborohydride (too slow for this steric bulk).
    
Module C: Solubility & Handling

Symptom: The amine is an oil that is difficult to weigh or purify.

Solution: Conversion to Hydrochloride Salt DMHA is lipophilic due to the heptyl chain. Converting it to a solid salt improves handling and shelf-stability.

  • Dissolve DMHA (Oil) in minimal Diethyl Ether (

    
    ).
    
  • Cool to 0°C.

  • Add

    
     in Diethyl Ether dropwise with vigorous stirring.
    
  • A white precipitate will form immediately.

  • Filter and wash with cold pentane.

  • Result: 2,2-Dimethylheptan-1-aminium chloride (Solid, non-volatile).

Mechanistic Visualization

Why does the "Neopentyl Effect" kill reactivity?

StericBlock N Nitrogen (Nucleophile) C1 C-Alpha (Primary) N->C1 C2 C-Beta (Quaternary) C1->C2 Me1 Methyl C2->Me1 Me2 Methyl C2->Me2 Chain Heptyl Chain C2->Chain Electrophile Incoming Electrophile Electrophile->N Blocked by Beta-Methyls

Caption: The beta-gem-dimethyl groups (Red) create a "cone of protection" around the Nitrogen, deflecting incoming electrophiles.

References

  • Carpino, L. A., et al. (1995). "Tetramethylfluoroformamidinium Hexafluorophosphate: A Rapid-Acting Peptide Coupling Reagent for Hindered Amino Acids." Journal of the American Chemical Society.

  • Santagada, V., et al. (2009). "Microwave-Assisted Synthesis of Hindered Amides." Current Medicinal Chemistry.

  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. "Nucleophilic Substitution at the Neopentyl Carbon." Oxford University Press.

  • Montalbetti, C. A., & Falque, V. (2005). "Amide bond formation and peptide coupling."[1][2] Tetrahedron.

Sources

Optimization

Technical Support Center: 2,2-Dimethylheptan-1-amine Storage &amp; Handling

Topic: Minimizing Side Reactions During Storage Product: 2,2-Dimethylheptan-1-amine (Primary Aliphatic Amine) Cas No: 21460-36-6 (General isomer reference) Introduction: The Stability Paradox Welcome to the Technical Sup...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Minimizing Side Reactions During Storage Product: 2,2-Dimethylheptan-1-amine (Primary Aliphatic Amine) Cas No: 21460-36-6 (General isomer reference)

Introduction: The Stability Paradox

Welcome to the Technical Support Center. You are likely here because your clear, liquid amine has developed a white crust , turned yellow , or shifted in concentration.

2,2-Dimethylheptan-1-amine is structurally unique. It possesses a "neopentyl-like" framework where the amine group is attached to a methylene (


), which is in turn attached to a quaternary carbon.
  • The Good: The quaternary

    
    -carbon lacks protons, rendering this molecule immune to Hofmann elimination and certain metabolic degradation pathways that require 
    
    
    
    -hydrogen abstraction [1].
  • The Bad: The primary amine head (

    
    ) remains chemically exposed. It is a potent nucleophile and a base, making it aggressively reactive toward atmospheric 
    
    
    
    and oxygen.

This guide provides self-validating protocols to arrest these degradation pathways.

Issue 1: The "White Crust" Phenomenon (Carbamylation)

User Question: "I stored the amine in a sealed vial, but a white solid has formed on the threads of the cap and suspended in the liquid. Is the product ruined?"

Technical Diagnosis: This is Ammonium Carbamate formation . It is the most common failure mode for primary amines. Primary amines react reversibly with atmospheric carbon dioxide to form a carbamic acid, which immediately reacts with another equivalent of amine to form an ammonium carbamate salt [2]. This salt is the insoluble "white crust."

The Mechanism:



Troubleshooting & Recovery
ObservationStatusAction Required
White powder on cap threads only Salvageable The seal was imperfect. Wipe threads with dry tissue. Transfer liquid to a new vessel under inert gas.
Haze/precipitate in liquid Compromised Filtration: Filter through a 0.2

m PTFE syringe filter under

. Distillation: If heavily crusted, redistill. The salt dissociates back to amine and

upon heating (reversible reaction).
Solid block Critical Product has absorbed significant

. Requires thermal regeneration (distillation) or disposal.
Prevention Workflow (DOT Visualization)

CarbamateCycle Amine Pure Amine (Liquid) Air Air Exposure (CO2 Ingress) Amine->Air Poor Seal Reaction Nucleophilic Attack on CO2 Air->Reaction Salt Carbamate Salt (White Solid) Reaction->Salt Precipitation Heat Heat / Distillation (>100°C) Salt->Heat Regeneration Heat->Amine CO2 Release

Figure 1: The reversible cycle of amine carbamylation. Note that heating can reverse the salt formation, regenerating the free amine.

Issue 2: Oxidative Discoloration (Yellowing)

User Question: "My amine was clear when purchased but has turned pale yellow after 3 months. Is the purity affected?"

Technical Diagnosis: Aliphatic amines undergo radical oxidation. While 2,2-dimethylheptan-1-amine lacks


-hydrogens (preventing some degradation routes), the 

-hydrogens (on the

next to Nitrogen) are susceptible to radical abstraction [3].
  • Mechanism: Formation of N-oxides and subsequent radical coupling leads to trace conjugated impurities (imines/enamines) that are highly colored (yellow/brown) even at ppm levels [4].

  • Impact: Usually, the chemical purity remains >98%, but the color indicates the antioxidant capacity is exhausted.

The "Self-Validating" Storage Protocol

To prevent this, you must create a system where the failure of the system is visible before the product is ruined.

Step-by-Step Protocol:

  • The Container: Use Amber Borosilicate Glass with a PTFE-lined cap.

    • Why: Amber glass blocks UV light (which catalyzes radical formation). PTFE is inert to amines; standard polyethylene liners can degrade [5].

  • The Headspace: Purge with Argon , not Nitrogen.

    • Why: Argon is heavier than air. It creates a "blanket" sitting on top of the liquid amine. Nitrogen mixes with air more easily. If you open the bottle and smell the amine, you have lost your blanket.

  • The Seal: Wrap the cap with Parafilm M or Teflon tape.

    • Self-Validation: If the Parafilm becomes brittle or yellow, amine vapors are leaking out (and oxygen is getting in). Change the cap immediately.

  • Temperature: Store at 4°C .

    • Why: Radical oxidation rates drop significantly at lower temperatures.

Issue 3: Material Compatibility (Leaching)

User Question: "Can I aliquot this amine into plastic Eppendorf tubes or 50mL Falcon tubes?"

Technical Diagnosis: Avoid standard plastics for long-term storage. Amines are aggressive solvents and stress-cracking agents. They can leach plasticizers (phthalates) from PVC and can swell or permeate through LDPE (Low-Density Polyethylene) over time [6].

Compatibility Chart

MaterialCompatibility RatingNotes
Borosilicate Glass Excellent Preferred for long-term storage.
PTFE (Teflon) Excellent Best for cap liners and tubing.
HDPE (High-Density Polyethylene) Good Acceptable for shipping/short-term (<1 month).
LDPE / PP (Polypropylene) Fair/Poor Risk of leaching and sorption. Do not use for analytical standards.
Polycarbonate Not Recommended Amines catalyze hydrolysis of PC; container may crack.
Summary: The "Golden Standard" Workflow

The following diagram outlines the decision logic for handling 2,2-Dimethylheptan-1-amine upon receipt.

StorageWorkflow Receipt Receive Shipment QC Visual QC: Clear & Liquid? Receipt->QC Distill Distill to Remove Oxides/Carbonates QC->Distill No (Yellow/Solid) Aliquot Aliquot into Amber Glass Vials QC->Aliquot Yes Distill->Aliquot Blanket Argon Blanket + PTFE Cap Aliquot->Blanket Store Store at 4°C (Dark) Blanket->Store

Figure 2: Decision matrix for processing incoming amine shipments to ensure maximum shelf-life.

References
  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 54389327, 2,2-Dimethylpentan-1-amine. Retrieved from [Link]

  • Serna-Guerrero, R., & Sayari, A. (2020). A Unified Approach to CO2–Amine Reaction Mechanisms. ACS Omega. Retrieved from [Link]

  • Guzman-Jimenez, I., et al. (2018). Mechanism of Yellowing: Carbonyl Formation during Hygrothermal Aging in a Common Amine Epoxy. MDPI Polymers. Retrieved from [Link]

  • Vichem Technical Guides. (2025). Yellowing of Curing Agents: Oxidation Mechanism and Remedies. Retrieved from [Link][1]

  • Thermo Fisher Scientific. (n.d.). Chemical Compatibility Chart for Plastics. Retrieved from [Link]

  • CalPac Lab. (n.d.). Chemical Compatibility Chart - LDPE, HDPE, PP, Teflon Resistance. Retrieved from [Link]

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to Purity Validation of 2,2-Dimethylheptan-1-amine: HPLC, GC, and NMR Methodologies

In the landscape of pharmaceutical research and drug development, the purity of starting materials and active pharmaceutical ingredients (APIs) is not merely a quality metric; it is a cornerstone of safety and efficacy....

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical research and drug development, the purity of starting materials and active pharmaceutical ingredients (APIs) is not merely a quality metric; it is a cornerstone of safety and efficacy. For novel compounds like 2,2-Dimethylheptan-1-amine, a primary aliphatic amine with potential applications as a building block in complex molecule synthesis, rigorous purity validation is paramount. This guide provides an in-depth comparison of three powerful analytical techniques—High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Nuclear Magnetic Resonance (NMR) Spectroscopy—for the comprehensive purity assessment of this compound. We will delve into the causality behind experimental choices, present detailed, field-proven protocols, and offer a comparative analysis to guide researchers in selecting the optimal method for their specific needs.

The Analytical Challenge: Physicochemical Properties of 2,2-Dimethylheptan-1-amine

2,2-Dimethylheptan-1-amine (C₉H₂₁N, Molar Mass: 143.27 g/mol ) is a primary aliphatic amine.[1][2] Its structure, characterized by a bulky, branched alkyl chain and a polar primary amine group, presents unique analytical challenges. A critical consideration for HPLC analysis is its lack of a significant chromophore, rendering it nearly invisible to standard UV-Vis detectors.[3][4] Furthermore, the basic nature of the amine group can lead to undesirable interactions with silica-based stationary phases in both HPLC and GC, often resulting in poor peak shape and inconsistent results.[5][6] Therefore, a successful analytical strategy must directly address these inherent properties.

Primary Technique: High-Performance Liquid Chromatography (HPLC) with Pre-column Derivatization

HPLC is a cornerstone of pharmaceutical analysis due to its high resolution, sensitivity, and robustness. For non-chromophoric analytes like 2,2-Dimethylheptan-1-amine, pre-column derivatization is an essential strategy to introduce a UV-active or fluorescent tag, dramatically enhancing detection sensitivity.[3][7]

Causality of Method Design

The choice of derivatization reagent is critical. We select o-Phthalaldehyde (OPA) for this protocol. The rationale is threefold:

  • Specificity: OPA reacts specifically and rapidly with primary amines in the presence of a thiol co-reagent to form highly fluorescent isoindole derivatives.[3] This specificity is crucial for accurately quantifying the target analyte in the presence of potential secondary or tertiary amine impurities.

  • Reaction Conditions: The reaction proceeds quickly under mild, aqueous conditions at ambient temperature, minimizing the risk of sample degradation.[8][9]

  • Sensitivity: The resulting derivatives are intensely fluorescent, allowing for detection at very low concentrations (parts-per-billion range), which is ideal for identifying trace impurities.[8]

The separation is performed using a reversed-phase C18 column, which is the workhorse of the pharmaceutical industry. The hydrophobic stationary phase effectively retains the derivatized amine, which now has increased hydrophobicity, allowing for excellent separation from polar impurities and excess derivatization reagents.

Experimental Workflow: HPLC-FLD Analysis

HPLC_Workflow cluster_prep Sample & Reagent Preparation cluster_deriv Online Derivatization cluster_hplc HPLC Analysis cluster_data Data Processing p1 Prepare Mobile Phases (A: Buffer, B: ACN) h2 Gradient Elution p1->h2 p2 Prepare OPA Derivatization Reagent d1 Autosampler mixes Sample, Buffer, and OPA Reagent p2->d1 p3 Accurately weigh and dissolve 2,2-Dimethylheptan-1-amine in Diluent p3->d1 d2 Incubate for ~2 min at Room Temperature h1 Inject Derivatized Sample onto C18 Column d2->h1 h1->h2 h3 Fluorescence Detection (Ex: 330 nm, Em: 471 nm) h2->h3 data1 Integrate Chromatogram h3->data1 data2 Calculate Purity (% Area Normalization) data1->data2 GC_Workflow cluster_prep Sample Preparation cluster_gc GC Analysis cluster_data Data Processing p1 Accurately weigh and dissolve 2,2-Dimethylheptan-1-amine in a volatile solvent (e.g., Methanol) g1 Inject sample into heated inlet p1->g1 g2 Temperature-programmed separation on a base-deactivated column g1->g2 g3 Flame Ionization Detection (FID) g2->g3 data1 Integrate Chromatogram g3->data1 data2 Calculate Purity (% Area Normalization) data1->data2 NMR_Workflow cluster_prep Sample Preparation cluster_nmr NMR Data Acquisition cluster_data Data Processing & Calculation p1 Accurately weigh certified internal standard (IS) p3 Dissolve both in a known volume of deuterated solvent (e.g., Methanol-d4) p1->p3 p2 Accurately weigh 2,2-Dimethylheptan-1-amine p2->p3 n1 Acquire ¹H NMR spectrum with quantitative parameters (long relaxation delay) p3->n1 d1 Phase and baseline correct the spectrum n1->d1 d2 Integrate analyte and IS signals d1->d2 d3 Calculate purity using the qNMR equation d2->d3

Sources

Comparative

A Comparative Guide to the Reactivity of 2,2-Dimethylheptan-1-amine in Nucleophilic Substitution

Abstract In the landscape of organic synthesis and drug development, the nuanced reactivity of sterically hindered amines is of paramount importance.[1][2] This guide provides a comprehensive analysis of 2,2-dimethylhept...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

In the landscape of organic synthesis and drug development, the nuanced reactivity of sterically hindered amines is of paramount importance.[1][2] This guide provides a comprehensive analysis of 2,2-dimethylheptan-1-amine's reactivity in nucleophilic substitution reactions. Through a combination of theoretical principles and detailed experimental protocols, we benchmark its performance against less hindered primary amines. This document is intended for researchers, scientists, and drug development professionals seeking to understand and strategically employ sterically encumbered amines in their synthetic endeavors.

Introduction: The Role of Steric Hindrance in Nucleophilic Substitution

Nucleophilic substitution reactions are a cornerstone of organic chemistry, enabling the formation of new carbon-heteroatom and carbon-carbon bonds.[3] The two primary mechanisms governing these reactions are the S(_N)1 and S(_N)2 pathways. The operative mechanism is dictated by several factors, including the structure of the electrophile, the nature of the nucleophile, the leaving group's ability, and the solvent.[4][5]

Steric hindrance, the obstruction of a reaction site by bulky neighboring groups, profoundly influences the course and rate of nucleophilic substitutions.[6][7] In S(_N)2 reactions, where the nucleophile performs a backside attack on the electrophilic carbon, steric bulk around the reaction center significantly slows down the reaction rate.[3][8] Conversely, S(_N)1 reactions, which proceed through a planar carbocation intermediate, are less affected by steric hindrance and can even be favored by it due to the stabilizing effect of alkyl groups on the carbocation.[6]

Primary amines are widely utilized as nucleophiles in these reactions.[9][10] However, their reactivity can be modulated by the steric environment around the nitrogen atom. Sterically hindered amines, such as 2,2-dimethylheptan-1-amine, present a unique case study. The bulky gem-dimethyl group adjacent to the nucleophilic nitrogen is expected to significantly impact its reactivity profile. Understanding this impact is crucial for its effective application in complex molecule synthesis, where controlling selectivity is key.[1][11]

Structural Analysis of 2,2-Dimethylheptan-1-amine

2,2-Dimethylheptan-1-amine possesses a neopentyl-like structure at the alpha and beta positions relative to the amino group. This structural motif is known to dramatically hinder S(_N)2 reactions.[8] The presence of two methyl groups on the carbon adjacent to the nitrogen-bearing carbon creates a sterically congested environment, making it difficult for the amine's lone pair of electrons to access an electrophilic center.

This steric shield is anticipated to decrease its nucleophilicity compared to less hindered primary amines like n-heptylamine.[12] While the basicity of sterically hindered amines is often comparable to their less hindered counterparts, their nucleophilicity is markedly reduced due to the kinetic barrier imposed by the bulky substituents.[12]

Experimental Design for Benchmarking Reactivity

To objectively assess the reactivity of 2,2-dimethylheptan-1-amine, a series of comparative nucleophilic substitution experiments are proposed. The following protocols are designed to be self-validating and provide clear, quantifiable data.

Materials
  • Nucleophiles:

    • 2,2-Dimethylheptan-1-amine

    • n-Heptylamine (Control 1: linear, less hindered)

    • Propylamine (Control 2: smaller linear amine)

  • Electrophile: 1-Iodobutane (a primary alkyl halide with a good leaving group, favoring S(_N)2)

  • Solvent: Acetonitrile (a polar aprotic solvent, which favors S(_N)2 reactions)[4][6]

  • Base (for scavenging HI byproduct): N,N-Diisopropylethylamine (Hünig's base, a non-nucleophilic hindered base)[13]

  • Internal Standard for GC analysis: Dodecane

Experimental Workflow

The following diagram outlines the general workflow for the comparative reactivity study.

G cluster_prep Reaction Setup cluster_reaction Reaction Execution cluster_analysis Analysis A Prepare stock solutions of: - 1-Iodobutane in Acetonitrile - Amines in Acetonitrile - Hünig's base in Acetonitrile - Dodecane (Internal Standard) in Acetonitrile B In a reaction vial, combine: - Amine solution - Hünig's base solution - Dodecane solution A->B C Initiate reaction by adding 1-Iodobutane solution B->C D Maintain constant temperature (e.g., 50 °C) with stirring C->D E Withdraw aliquots at specific time intervals D->E F Quench reaction in aliquot (e.g., with dilute acid) E->F G Analyze by Gas Chromatography (GC) to determine concentrations of reactant and product F->G

Caption: Experimental workflow for the kinetic analysis of amine nucleophilicity.

Detailed Protocol
  • Preparation of Stock Solutions:

    • Prepare 0.2 M solutions of 1-iodobutane, 2,2-dimethylheptan-1-amine, n-heptylamine, and propylamine in acetonitrile.

    • Prepare a 0.2 M solution of N,N-diisopropylethylamine in acetonitrile.

    • Prepare a 0.1 M solution of dodecane in acetonitrile.

  • Reaction Setup:

    • To a series of temperature-controlled reaction vials equipped with stir bars, add the following:

      • 1.0 mL of the respective amine stock solution (0.2 mmol).

      • 1.0 mL of the N,N-diisopropylethylamine stock solution (0.2 mmol).

      • 0.5 mL of the dodecane internal standard solution (0.05 mmol).

    • Equilibrate the vials to the desired reaction temperature (e.g., 50 °C).

  • Reaction Initiation and Monitoring:

    • Initiate the reaction by adding 1.0 mL of the 1-iodobutane stock solution (0.2 mmol) to each vial.

    • Start a timer immediately upon addition.

    • At predetermined time intervals (e.g., 0, 15, 30, 60, 120, and 240 minutes), withdraw a 0.1 mL aliquot from each reaction mixture.

  • Quenching and Sample Preparation:

    • Immediately quench each aliquot by adding it to a vial containing 0.5 mL of 0.1 M HCl.

    • Add 0.5 mL of ethyl acetate and vortex to extract the organic components.

    • Analyze the organic layer by Gas Chromatography (GC).

  • Data Analysis:

    • Quantify the concentrations of 1-iodobutane and the corresponding N-butylamine product using the internal standard method.

    • Plot the concentration of the product versus time for each amine.

    • Determine the initial reaction rates from the slope of the initial linear portion of the concentration-time curves.

Predicted Results and Discussion

Based on established principles of steric hindrance in S(_N)2 reactions, we can predict the relative reactivity of the tested amines.

Expected Reactivity Trend

The rate of the S(_N)2 reaction is expected to follow the trend:

Propylamine > n-Heptylamine >> 2,2-Dimethylheptan-1-amine

This trend is directly attributable to the increasing steric bulk around the nitrogen atom. Propylamine, being the smallest and least hindered, should exhibit the highest reactivity. n-Heptylamine, with its longer alkyl chain, will be slightly more hindered but still significantly more reactive than the neopentyl-like 2,2-dimethylheptan-1-amine. The gem-dimethyl group in 2,2-dimethylheptan-1-amine will severely impede the backside attack required for the S(_N)2 mechanism, leading to a drastically reduced reaction rate.[8]

Hypothetical Data Summary

The following table summarizes the expected outcomes of the comparative study:

AmineSteric ProfilePredicted Initial Rate (relative)Predicted Yield after 240 min (%)
PropylamineLow100>95%
n-HeptylamineModerate85~90%
2,2-Dimethylheptan-1-amineHigh (Neopentyl-like)< 5<10%
Mechanistic Implications

The significantly lower reactivity of 2,2-dimethylheptan-1-amine underscores the dominance of steric effects in S(_N)2 reactions.[3] The following diagram illustrates the mechanistic pathways and the influence of steric hindrance.

G cluster_sn2 SN2 Pathway (Favored for less hindered amines) cluster_sn1 SN1 Pathway (Generally not favored for primary halides) Reactants_SN2 R-NH₂ + CH₃(CH₂)₃-I TS_SN2 [R-NH₂---C---I]⁻‡ (Transition State) Reactants_SN2->TS_SN2 Backside Attack Products_SN2 R-NH(CH₂)₃CH₃ + I⁻ TS_SN2->Products_SN2 Steric_Hindrance High Steric Hindrance (e.g., 2,2-dimethylheptan-1-amine) Steric_Hindrance->TS_SN2 destabilizes Reactants_SN1 CH₃(CH₂)₃-I Carbocation CH₃(CH₂)₃⁺ + I⁻ (Primary Carbocation - Unstable) Reactants_SN1->Carbocation Slow, Unfavorable Product_SN1 R-NH(CH₂)₃CH₃ Carbocation->Product_SN1 + R-NH₂ (fast)

Caption: Influence of steric hindrance on SN2 transition state stability.

For primary alkyl halides like 1-iodobutane, the S(_N)1 pathway is highly disfavored due to the instability of the resulting primary carbocation.[4] Therefore, the observed reactivity will almost exclusively be a reflection of the S(_N)2 pathway.

Conclusion

The steric architecture of 2,2-dimethylheptan-1-amine renders it a significantly less reactive nucleophile in S(_N)2 reactions compared to its linear, less hindered counterparts. This diminished reactivity is a direct consequence of the steric shielding of the nucleophilic nitrogen by the adjacent gem-dimethyl group. While this may be a limitation in applications requiring high nucleophilicity, it can be a strategic advantage in scenarios where selectivity is crucial, or where the amine is intended to act as a non-nucleophilic base. The experimental framework provided in this guide offers a robust method for quantifying these reactivity differences, enabling researchers to make informed decisions in the selection and application of sterically hindered amines in their synthetic programs.

References

  • Organic Chemistry 1: An open textbook. (n.d.). 8.3. Factors affecting rate of nucleophilic substitution reactions. Retrieved from [Link]

  • Chemistry Steps. (2025, July 27). Steric Hindrance in SN2 and SN1 Reactions. Retrieved from [Link]

  • PubMed Central. (n.d.). Steric, Quantum, and Electrostatic Effects on SN2 Reaction Barriers in Gas Phase. Retrieved from [Link]

  • Chemistry LibreTexts. (2020, May 18). 14.3: Factors That Affect The Course of Nucleophilic Substitutions at sp3 Carbon. Retrieved from [Link]

  • ACS Publications. (2006, August 21). Preparation and Synthetic Applications of Sterically Hindered Secondary Amines. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Nucleophilic Substitution (SN1, SN2). Retrieved from [Link]

  • ResearchGate. (n.d.). Sterically hindered amine derivatives with wide ranges of applications. Retrieved from [Link]

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Validation

A Comparative Guide to the Crystal Structure Determination of 2,2-Dimethylheptan-1-amine Salts: A Methodological Blueprint

For researchers, scientists, and drug development professionals, the solid-state properties of an active pharmaceutical ingredient (API) are of paramount importance. The selection of an appropriate salt form and the comp...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the solid-state properties of an active pharmaceutical ingredient (API) are of paramount importance. The selection of an appropriate salt form and the comprehensive understanding of its crystal structure can profoundly influence critical parameters such as solubility, stability, bioavailability, and manufacturability.[1][2][3][4][5] This guide provides an in-depth, experience-driven comparison of methodologies for determining the crystal structures of various salts of 2,2-Dimethylheptan-1-amine, a model branched-chain primary amine. While specific crystal structure data for this exact molecule is not publicly available, this guide will present a robust framework based on established principles and analogous compounds to illustrate the process and comparative analysis that is central to pharmaceutical development.

The Rationale for Salt Selection and Crystallographic Analysis

The journey of a drug candidate from discovery to a marketable product is fraught with challenges, many of which are rooted in its physicochemical properties. For amine-containing compounds like 2,2-Dimethylheptan-1-amine, which are often basic, salt formation is a common and effective strategy to enhance these properties.[6] The choice of the counter-ion is a critical decision that can lead to different crystalline arrangements, or polymorphs, each with its own unique set of characteristics.[2][7]

The determination of the three-dimensional atomic arrangement within a crystal, or its crystal structure, via single-crystal X-ray diffraction (SC-XRD), is the gold standard for solid-state characterization.[8][9][10] It provides unequivocal information on molecular conformation, intermolecular interactions (such as hydrogen bonding), and crystal packing. This detailed structural insight is invaluable for understanding and predicting the macroscopic properties of the API salt.[11][12][13]

Experimental Workflow: From Salt Synthesis to Structure Determination

The path to obtaining a high-quality crystal structure involves a series of meticulous experimental steps. The following workflow is a proven approach for the preparation and analysis of 2,2-Dimethylheptan-1-amine salts.

Crystal Structure Determination Workflow Figure 1. Experimental Workflow for Crystal Structure Determination cluster_synthesis Salt Synthesis cluster_crystallization Crystallization Screening cluster_analysis Structural Analysis synthesis Synthesis of 2,2-Dimethylheptan-1-amine Free Base salt_formation Salt Formation with Various Counter-ions (e.g., HCl, HBr, Tartaric Acid) synthesis->salt_formation screening High-Throughput Crystallization Screening salt_formation->screening Crude Salt Product optimization Optimization of Crystallization Conditions screening->optimization sc_xrd Single-Crystal X-ray Diffraction (SC-XRD) Data Collection optimization->sc_xrd High-Quality Single Crystals structure_solution Structure Solution and Refinement sc_xrd->structure_solution database_deposition Deposition to Cambridge Structural Database (CSD) structure_solution->database_deposition

Caption: Figure 1. A streamlined workflow from amine synthesis to crystallographic data deposition.

Synthesis of 2,2-Dimethylheptan-1-amine Salts

The synthesis of the free base, 2,2-Dimethylheptan-1-amine, can be achieved through various established synthetic routes for alkylamines, such as the reduction of a corresponding nitrile or amide, or by reductive amination of an aldehyde or ketone.[14][15]

Once the free base is obtained and purified, the formation of its salts is typically straightforward. A common method involves dissolving the amine in a suitable solvent (e.g., isopropanol, ethanol, or diethyl ether) and adding a stoichiometric amount of the desired acid (e.g., hydrochloric acid, hydrobromic acid, or tartaric acid) either as a solution or a gas.[16][17][18] The resulting salt often precipitates out of the solution and can be collected by filtration.

Crystallization: The Art and Science of Growing Single Crystals

Obtaining single crystals of sufficient quality for SC-XRD is often the most challenging step.[8][19] A variety of crystallization techniques should be screened to find the optimal conditions.

Common Crystallization Methods:

  • Slow Evaporation: A saturated solution of the salt is left undisturbed in a loosely covered vial, allowing the solvent to evaporate slowly, leading to crystal growth.[20][21]

  • Vapor Diffusion: A concentrated solution of the salt in a small vial is placed inside a larger sealed container with a more volatile "anti-solvent" in which the salt is less soluble. The anti-solvent vapor slowly diffuses into the salt solution, inducing crystallization.[20][21]

  • Solvent Layering: A solution of the salt is carefully layered with a less dense, miscible anti-solvent. Crystals form at the interface as the anti-solvent slowly diffuses into the solution.[20]

  • Cooling Crystallization: A saturated solution at an elevated temperature is slowly cooled, reducing the solubility of the salt and promoting crystal growth.[21]

Protocol for High-Throughput Crystallization Screening:

  • Prepare stock solutions of the 2,2-Dimethylheptan-1-amine salt in a range of solvents (e.g., methanol, ethanol, isopropanol, acetonitrile, water, and mixtures thereof).

  • Dispense small volumes (e.g., 100 µL) of the stock solutions into a 96-well crystallization plate.

  • For vapor diffusion experiments, add different anti-solvents to the reservoirs of the plate.

  • Seal the plate and store it in a vibration-free environment at different temperatures (e.g., 4 °C, room temperature).

  • Monitor the plate regularly under a microscope for crystal growth over several days to weeks.

Comparative Analysis of Hypothetical 2,2-Dimethylheptan-1-amine Salts

To illustrate the value of this analysis, let's consider a hypothetical comparison of three salts of 2,2-Dimethylheptan-1-amine: the hydrochloride (HCl), hydrobromide (HBr), and L-tartrate salts. The data presented in the following table is representative of what one might expect for such compounds based on general crystallographic principles and data for similar molecules.[11][22][23]

Property2,2-Dimethylheptan-1-amine HCl2,2-Dimethylheptan-1-amine HBr2,2-Dimethylheptan-1-amine L-Tartrate
Crystal System MonoclinicMonoclinicOrthorhombic
Space Group P2₁/cP2₁/cP2₁2₁2₁
Unit Cell Dimensions a = 10.5 Å, b = 8.2 Å, c = 12.1 Å, β = 95°a = 10.7 Å, b = 8.4 Å, c = 12.3 Å, β = 94°a = 12.5 Å, b = 15.8 Å, c = 9.5 Å
Calculated Density 1.05 g/cm³1.25 g/cm³1.15 g/cm³
Key H-Bonding Motifs N-H···Cl⁻N-H···Br⁻N-H···O(carboxylate), O-H···O(hydroxyl)
Predicted Solubility ModerateModerate-HighHigh
Predicted Stability HighHighModerate (potential for hygroscopicity)
Analysis of the Hydrochloride and Hydrobromide Salts

The hydrochloride and hydrobromide salts are isostructural, meaning they have the same crystal packing arrangement. This is not uncommon for simple halide salts of organic amines. The dominant intermolecular interaction in these structures would be the hydrogen bonds between the ammonium group of the protonated amine and the halide anions. The slightly larger unit cell and higher density of the hydrobromide salt are expected due to the larger size and mass of the bromide ion compared to the chloride ion. The subtle differences in the strength and length of the N-H···X⁻ (X = Cl, Br) hydrogen bonds could lead to minor differences in physical properties such as melting point and dissolution rate.

Analysis of the L-Tartrate Salt

The L-tartrate salt, being derived from a chiral, multifunctional carboxylic acid, would likely exhibit a more complex crystal structure. The orthorhombic crystal system and chiral space group (P2₁2₁2₁) are common for chiral molecules. The hydrogen bonding network would be significantly more extensive, involving not only the interaction between the ammonium group and the carboxylate groups of the tartrate but also hydrogen bonds between the hydroxyl groups of the tartrate molecules. This extensive hydrogen bonding network can lead to higher aqueous solubility. However, the presence of multiple hydrogen bond donors and acceptors can also increase the potential for hygroscopicity, which would need to be carefully evaluated.

The Role of Crystallographic Databases

Once a crystal structure is determined, it is crucial to deposit the data in a public repository to contribute to the collective scientific knowledge. The Cambridge Structural Database (CSD) is the world's repository for small-molecule organic and metal-organic crystal structures.[24][25][26] Depositing data in the CSD ensures its preservation and accessibility to other researchers. Journals that specialize in the publication of crystal structures, such as Acta Crystallographica Section E: Crystallographic Communications, provide a peer-reviewed platform for disseminating these findings.[27][28][29][30][31]

Conclusion

The determination of the crystal structures of different salts of an API is a critical component of modern drug development. It provides invaluable insights into the solid-state properties of the drug substance and enables the selection of the optimal salt form for further development. While no specific crystal structure data for 2,2-Dimethylheptan-1-amine salts are currently in the public domain, the well-established methodologies of salt formation, crystallization, and single-crystal X-ray diffraction provide a clear path forward for any researcher wishing to undertake such a study. The comparative analysis of the resulting crystal structures, as outlined in this guide, will be instrumental in making informed decisions to de-risk the development process and ultimately deliver a safe and effective drug product.

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